Broussochalcone B
描述
Bavachalcone has been reported in Cullen corylifolium, Broussonetia papyrifera, and Sophora prostrata with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZGPHNVMRXDCB-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317977 | |
| Record name | Bavachalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28448-85-3 | |
| Record name | Bavachalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28448-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-1-(2,4-Dihydroxy-5-(3-methyl-but-2-enyl)-phenyl)-3-(4-hydroxy-phenyl)-propenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028448853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bavachalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Broussochalcone B Biosynthesis Pathway in Broussonetia papyrifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussochalcone B, a prenylated chalcone isolated from the paper mulberry (Broussonetia papyrifera), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the core aspects of the this compound biosynthesis pathway in Broussonetia papyrifera. It integrates current knowledge on the general flavonoid pathway, highlights the key enzymatic steps, presents available quantitative data, and outlines detailed experimental protocols. This document serves as a foundational resource for researchers aiming to elucidate the complete pathway and harness its potential for producing novel therapeutics.
Introduction
Broussonetia papyrifera (L.) L'Hér. ex Vent., a member of the Moraceae family, is a rich source of bioactive secondary metabolites, particularly flavonoids. Among these, prenylated flavonoids such as this compound exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The biosynthesis of these complex molecules involves a series of enzymatic reactions, starting from the general phenylpropanoid pathway and branching into the flavonoid pathway. A key modification in the synthesis of this compound is the addition of a prenyl group, a process catalyzed by a prenyltransferase enzyme. While the complete biosynthetic pathway of this compound in B. papyrifera is yet to be fully elucidated, this guide synthesizes the current understanding and provides a framework for future research.
The Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor 4-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway, where it is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, the backbone of most flavonoids. The subsequent and crucial step for the formation of this compound is the prenylation of the chalcone scaffold.
Key Enzymes and Genes
Several key enzyme-encoding genes involved in the flavonoid biosynthesis pathway have been identified in Broussonetia papyrifera through transcriptome analyses.[1] These include:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the conversion of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester, 4-coumaroyl-CoA.
-
Chalcone synthase (CHS): A pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] Transcriptome studies have identified multiple CHS genes in B. papyrifera, suggesting their important role in flavonoid production.
A critical, yet uncharacterized, enzyme in the this compound pathway is a prenyltransferase . This enzyme is responsible for attaching a dimethylallyl pyrophosphate (DMAPP) group to the naringenin chalcone backbone. The DMAPP precursor is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. While prenyltransferases have been identified in other plants for the synthesis of similar prenylated flavonoids, the specific enzyme in B. papyrifera remains to be isolated and characterized.
Proposed Pathway Diagram
Caption: Proposed biosynthesis pathway of this compound in Broussonetia papyrifera.
Quantitative Data
Currently, there is a lack of specific quantitative data on the concentration of this compound in Broussonetia papyrifera. However, several studies have reported the total flavonoid content in different parts of the plant, which provides a general indication of its flavonoid-producing capacity.
| Plant Part | Extraction Method | Total Flavonoid Content (mg/g dry weight) | Reference |
| Leaves | Not specified | 1.571 - 1.961 | Jiao et al., 2022 |
| Leaves | Ionic liquid-based ultrasonic-assisted extraction | 0.4685 | Zhang et al., 2018 |
| Leaves | Ethanol extraction | 37.33 | Pan et al., 2011 |
Experimental Protocols
Flavonoid Extraction and Quantification
This protocol provides a general framework for the extraction and quantification of total flavonoids. For this compound specific quantification, HPLC-MS/MS would be required with a purified standard.
1. Sample Preparation:
-
Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue and grind to a fine powder.
2. Extraction:
-
Suspend 1 g of powdered tissue in 10 mL of 80% methanol.
-
Sonciate for 30 minutes in a water bath at 40°C.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate the solvent under reduced pressure.
-
Resuspend the dried extract in a known volume of methanol for analysis.
3. Total Flavonoid Quantification (Colorimetric Assay):
-
Prepare a reaction mixture containing 0.5 mL of the methanolic extract, 2 mL of distilled water, and 0.15 mL of 5% NaNO₂.
-
After 5 minutes, add 0.15 mL of 10% AlCl₃.
-
After another 6 minutes, add 1 mL of 1 M NaOH.
-
Bring the final volume to 5 mL with distilled water and mix thoroughly.
-
Measure the absorbance at 510 nm against a blank.
-
Use a standard curve of quercetin or rutin to calculate the total flavonoid content.
Chalcone Synthase (CHS) Enzyme Assay
This protocol is adapted from studies on CHS activity in other plant species and can be optimized for B. papyrifera.
1. Crude Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 14 mM 2-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
The supernatant contains the crude enzyme extract.
2. Enzyme Assay:
-
The reaction mixture (total volume 200 µL) should contain:
-
100 µL of crude enzyme extract
-
10 µL of 10 mM 4-coumaroyl-CoA (in 0.1 M potassium phosphate buffer, pH 6.0)
-
10 µL of 20 mM malonyl-CoA (in 0.1 M potassium phosphate buffer, pH 6.0)
-
80 µL of 0.1 M potassium phosphate buffer, pH 7.5
-
-
Incubate the mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% HCl.
-
Extract the product with 200 µL of ethyl acetate.
-
Evaporate the ethyl acetate phase to dryness and redissolve in methanol.
3. Product Analysis:
-
Analyze the reaction product by HPLC-UV, comparing the retention time and UV spectrum with an authentic standard of naringenin chalcone.
Experimental Workflow Diagram
Caption: General experimental workflow for the analysis of this compound biosynthesis.
Future Directions and Conclusion
The biosynthesis of this compound in Broussonetia papyrifera presents an exciting area of research with significant potential for biotechnological applications. While the general framework of the flavonoid pathway is established, several key knowledge gaps remain. Future research should focus on:
-
Identification and Characterization of the Prenyltransferase: This is the most critical next step to fully elucidate the pathway. A combination of transcriptomics, proteomics, and biochemical assays will be necessary to identify and characterize the specific prenyltransferase responsible for the synthesis of this compound.
-
Quantitative Analysis of this compound: Development of a validated HPLC-MS/MS method for the accurate quantification of this compound in different tissues and at various developmental stages of B. papyrifera is essential.
-
Enzyme Kinetics: Determining the kinetic parameters (Kₘ, Vₘₐₓ) of the key enzymes, including CHS and the putative prenyltransferase, will provide a deeper understanding of the pathway's regulation.
-
Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic genes by transcription factors will be crucial for developing strategies to enhance the production of this compound.
This technical guide provides a solid foundation for researchers venturing into the study of this compound biosynthesis. By addressing the identified knowledge gaps, the scientific community can unlock the full potential of Broussonetia papyrifera as a source of valuable bioactive compounds for the pharmaceutical and nutraceutical industries.
References
Broussochalcone B: A Technical Guide on Biological Activity and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussochalcone B is a prenylated chalcone isolated from Broussonetia papyrifera, a plant with a history of use in traditional medicine. As a member of the flavonoid family, this compound and its analogs, such as the more extensively studied Broussochalcone A, are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the currently known biological activities and pharmacological effects of this compound. Due to the limited specific research on this compound, this document also includes detailed information on the closely related Broussochalcone A to provide a broader context and highlight potential areas of investigation for this compound.
Biological Activity of this compound
The primary biological activity of this compound documented in scientific literature is its inhibitory effect on α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion and glucose absorption, making its inhibitors potential therapeutic agents for managing type 2 diabetes.
Quantitative Data for this compound
The inhibitory activity of this compound against α-glucosidase has been quantified, as detailed in the table below. For comparative purposes, data for other related compounds from Broussonetia papyrifera are also included.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | α-glucosidase | 12.0 | [1] |
| Broussochalcone A | α-glucosidase | 5.3 | [1] |
| Kazinol A | α-glucosidase | 26.3 | [1] |
| Kazinol B | α-glucosidase | 3.6 | [1] |
| Papyriflavonol A | α-glucosidase | 11.1 | [1] |
| 8-(1,1-Dimethylallyl)-5′-(3-methylbut-2-enyl)-3′,4′,5,7-tetrahydroxyflanvonol | α-glucosidase | 2.1 |
Note: Another study identifies this compound as Bavachalcone and reports an IC50 value of 15.35 ± 0.57 μg/mL for α-glucosidase inhibition, describing the mechanism as mixed competitive and non-competitive.
Pharmacological Effects of this compound
Currently, the documented pharmacological effect of this compound is primarily related to its α-glucosidase inhibitory activity, suggesting its potential as an anti-diabetic agent. Further research is required to explore other potential pharmacological effects, such as anti-inflammatory, anticancer, and antioxidant activities, which are observed in the closely related compound, Broussochalcone A.
Comparative Analysis: The Well-Characterized Broussochalcone A
To provide a comprehensive resource for researchers, this section details the extensively studied biological activities and pharmacological effects of Broussochalcone A. These findings may offer insights into the potential, yet uninvestigated, properties of this compound.
Anti-inflammatory Activity of Broussochalcone A
Broussochalcone A has demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. This effect is mediated through the suppression of inducible nitric oxide synthase (iNOS) expression via the NF-κB signaling pathway.
Anticancer Activity of Broussochalcone A
Broussochalcone A exhibits cytotoxic effects against various cancer cell lines, including colon, liver, and renal cancer cells. Its anticancer mechanisms involve the induction of apoptosis and modulation of key signaling pathways.
Antioxidant Activity of Broussochalcone A
Broussochalcone A is a powerful antioxidant. It effectively scavenges free radicals and inhibits iron-induced lipid peroxidation.
Quantitative Data for Broussochalcone A
| Activity | Target/Assay | Cell Line/System | IC50 Value (µM) | Source |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-activated Macrophages | 11.3 | |
| Antioxidant | Iron-induced Lipid Peroxidation | Rat Brain Homogenate | 0.63 ± 0.03 | |
| Antioxidant | DPPH Radical Scavenging | - | 7.6 ± 0.8 (IC0.200) | |
| Enzyme Inhibition | Xanthine Oxidase | - | 2.21 | |
| Enzyme Inhibition | Cytochrome c Reduction | - | 0.5 |
Experimental Protocols
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Procedure: A mixture of the enzyme solution and the test compound (this compound) in a phosphate buffer is pre-incubated. The reaction is initiated by the addition of the pNPG substrate. The absorbance of the released p-nitrophenol is measured spectrophotometrically at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Nitric Oxide (NO) Production Assay (for Broussochalcone A)
-
Cell Line: RAW 264.7 macrophage cells.
-
Procedure: Cells are seeded in 96-well plates and pre-treated with various concentrations of Broussochalcone A for a specified time. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce NO production. After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT Assay for Cytotoxicity (for Broussochalcone A)
-
Cell Lines: Various cancer cell lines (e.g., colon, liver, renal).
-
Procedure: Cells are seeded in 96-well plates and treated with different concentrations of Broussochalcone A for a defined period. After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathways Modulated by Broussochalcone A
The following diagrams illustrate the key signaling pathways known to be modulated by Broussochalcone A. These pathways are fundamental in inflammation and cancer, and their modulation by Broussochalcone A underscores its therapeutic potential.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound is a promising α-glucosidase inhibitor with potential applications in the management of type 2 diabetes. However, there is a notable gap in the research concerning its other pharmacological properties. The extensive data available for its structural analog, Broussochalcone A, which demonstrates significant anti-inflammatory, anticancer, and antioxidant activities, strongly suggests that this compound may possess a broader range of biological effects that are yet to be explored.
Future research should focus on:
-
A comprehensive evaluation of the anti-inflammatory, anticancer, and antioxidant properties of this compound.
-
In-depth studies to elucidate the mechanisms of action and the signaling pathways modulated by this compound.
-
Comparative studies between Broussochalcone A and B to understand the structure-activity relationships.
-
In vivo studies to validate the therapeutic potential of this compound.
This technical guide serves as a foundational resource for researchers and professionals in drug development, summarizing the current knowledge on this compound and highlighting the promising avenues for future investigation.
References
An In-depth Technical Guide to the Mechanism of Action of Broussochalcone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussochalcone B, also known as Bavachalcone, is a prenylated chalcone found in plants such as Psoralea corylifolia and Broussonetia papyrifera. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse pharmacological activities of this compound. The document synthesizes current scientific literature, presenting its effects on key signaling pathways, enzyme inhibition, and cellular processes, including apoptosis, autophagy, and cell cycle arrest. Detailed experimental methodologies for key assays are provided, alongside quantitative data organized for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mode of action.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-targeted approach, influencing a range of cellular processes and signaling cascades. Its primary mechanisms can be categorized as anti-cancer, anti-inflammatory, and enzyme inhibitory activities.
Anti-Cancer Activity
This compound demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its anti-cancer mechanism is multifaceted, involving the induction of apoptosis and autophagy, as well as cell cycle arrest.
In hepatocellular carcinoma (HepG2) cells, this compound is a potent inducer of both apoptosis and autophagy. It triggers the intrinsic and extrinsic apoptotic pathways and promotes autophagy, leading to cancer cell death[1].
The compound has been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells. In HepG2 cells, this compound treatment leads to a decrease in the levels of early cell cycle regulatory proteins such as CDK2 and CDK4, while increasing the expression of p21 and p27[1].
Several key signaling pathways are modulated by this compound in cancer cells:
-
PI3K/Akt/mTOR Pathway: In HepG2 cells, this compound decreases the phosphorylation and expression of Akt and mTOR, key components of this pro-survival pathway[1].
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another target. This compound has been shown to activate the MAPK signaling pathway in colorectal cancer cells, leading to the upregulation of Gadd45a and subsequent apoptosis[2]. It also inhibits the activation of MEK and ERK in the context of osteoclast differentiation[3].
-
NF-κB Pathway: this compound has been reported to decrease the synthesis of NF-κB, a key regulator of inflammation and cell survival. This contributes to its anti-inflammatory and pro-apoptotic effects.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating glial activation. In a mouse model of Parkinson's disease, it attenuated the levels of TNF-α, IL-1β, and IL-6.
Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes:
-
α-Glucosidase: It demonstrates strong inhibitory activity against α-glucosidase, with an IC50 value significantly lower than that of acarbose, a clinically used α-glucosidase inhibitor. The inhibition is of a mixed competitive and non-competitive type.
-
Acyl-coenzyme A: cholesterol acyltransferase (ACAT): This enzyme is involved in cholesterol esterification. This compound shows inhibitory activity against ACAT.
-
Xanthine Oxidase: Broussochalcone A, a closely related compound, is an inhibitor of Xanthine Oxidase, and it is likely that this compound shares similar properties.
Other Activities
-
Promotion of Endothelial Progenitor Cell (EPC) Differentiation: this compound promotes the differentiation of EPCs and neovascularization through the RORα-erythropoietin-AMPK axis, suggesting its potential in tissue repair and angiogenesis.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
| Target | Cell Line/System | Parameter | Value | Reference |
| α-Glucosidase | Saccharomyces cerevisiae | IC50 | 15.35 ± 0.57 µg/mL | |
| Acyl-coenzyme A: cholesterol acyltransferase (ACAT) | Rat liver microsome | IC50 | 48.0 µM (for the related isobavachalcone) | |
| Osteoclast formation | Primary osteoclast precursor cells | IC50 | ~1.5 µg/mL |
Table 1: Enzyme Inhibition and Cellular Activity of this compound
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Seed cells (e.g., HepG2) in a 96-well plate at a specified density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for a few hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead or late apoptotic cells with compromised membrane integrity.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Methodology:
-
Lyse this compound-treated and control cells in a suitable lysis buffer.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, mTOR, ERK, p-ERK, Bax, Bcl-2, caspases).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
α-Glucosidase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. The activity is typically monitored by the hydrolysis of a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a colored product (p-nitrophenol).
-
Methodology:
-
Prepare a reaction mixture containing α-glucosidase enzyme solution and various concentrations of this compound in a suitable buffer.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate pNPG.
-
After a defined incubation period, stop the reaction (e.g., by adding a basic solution).
-
Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion
This compound is a promising bioactive compound with a diverse range of pharmacological activities. Its ability to modulate multiple key signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB, underscores its potential as a therapeutic agent for cancer and inflammatory diseases. The enzyme inhibitory properties of this compound, particularly against α-glucosidase, also suggest its utility in the management of metabolic disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and to develop it as a novel drug candidate. This guide provides a foundational understanding of its mechanism of action to aid researchers and drug development professionals in their future investigations.
References
Broussochalcone B: A Technical Guide on its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussochalcone B, also referred to as Broussochalcone A (BCA), is a prenylated chalcone isolated from Broussonetia papyrifera (paper mulberry). This natural compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1] Emerging evidence strongly indicates that this compound possesses potent anticancer effects across a range of malignancies, positioning it as a promising candidate for further investigation in oncological drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Mechanisms of Anticancer Action
This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
A primary mechanism by which this compound inhibits cancer cell growth is through the induction of apoptosis, or programmed cell death. This has been observed in various cancer cell lines, including those of the colon, liver, kidney, and pancreas.[2][3][4][5] The pro-apoptotic effects of this compound are mediated by:
-
Activation of Caspase Cascade: Treatment with this compound leads to the activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9. This is accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
-
Mitochondrial Pathway Involvement: The activation of caspase-9 and the modulation of Bcl-2 family proteins suggest that this compound induces apoptosis primarily through the intrinsic mitochondrial pathway.
Cell Cycle Arrest
This compound has been shown to impede the progression of the cell cycle, thereby halting the proliferation of cancer cells. Specifically, it induces cell cycle arrest at the G2/M phase in human renal cancer cells. This cell cycle blockade is associated with the increased expression of cell cycle inhibitors like p21 and p27, and a decrease in the levels of key G2/M transition proteins such as cyclin B1, cyclin A, and Cdc2.
Modulation of Key Signaling Pathways
This compound's anticancer activity is intricately linked to its ability to modulate several critical signaling pathways:
-
Wnt/β-catenin Signaling Pathway: In colon and liver cancer cells, this compound promotes the degradation of β-catenin in a destruction complex-independent manner. This leads to the downregulation of β-catenin/T-cell factor-dependent genes that are critical for cancer cell proliferation, such as cyclin D1 and c-Myc.
-
FOXO3 Signaling Pathway: In human renal cancer cells, this compound activates the Forkhead box protein O3 (FOXO3) signaling pathway. This involves the nuclear translocation of FOXO3, which in turn upregulates the expression of pro-apoptotic and cell cycle inhibitory proteins.
-
NR4A1 Inhibition: this compound has been identified as a novel inhibitor of the orphan nuclear receptor 4A1 (NR4A1), which is overexpressed in pancreatic cancer and acts as a pro-oncogenic factor. By inhibiting NR4A1, this compound can trigger apoptotic pathways in pancreatic cancer cells.
-
Induction of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular reactive oxygen species (ROS) levels in cancer cells. While low levels of ROS can promote cancer growth, high levels, as induced by this compound, cause oxidative stress, leading to DNA damage and apoptosis.
-
Endoplasmic Reticulum (ER) Stress: In pancreatic cancer cells, this compound has been shown to activate the ER stress-mediated apoptotic pathway.
Quantitative Data
The following tables summarize the quantitative data on the cytotoxic and biological effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| Panc-1 | Pancreatic Cancer | 21.10 | 48 | |
| MiaPaCa-2 | Pancreatic Cancer | 27.20 | 48 |
Table 2: Effects of this compound on Cell Viability, Cell Cycle, and Apoptosis in Renal Cancer Cells
| Cell Line | Parameter | Concentration (µM) | Effect | Reference |
| A498 | Cell Viability | 10 | 68.3% viability | |
| 20 | 40.96% viability | |||
| ACHN | Cell Viability | 10 | 57.86% viability | |
| 20 | 40.12% viability | |||
| A498 | G2/M Phase Arrest | 10 | 32.83% of cells | |
| 20 | 45.08% of cells | |||
| ACHN | G2/M Phase Arrest | 10 | 28.49% of cells | |
| 20 | 42.08% of cells | |||
| A498 | Apoptosis (TUNEL) | 10 | 11% TUNEL-positive | |
| 20 | 20.67% TUNEL-positive | |||
| ACHN | Apoptosis (TUNEL) | 10 | 6.33% TUNEL-positive | |
| 20 | 12.33% TUNEL-positive |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Renal Cancer Cells
| Cell Line | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Increase in ROS | Reference |
| A498 | 10 | 82.4 | 12.98% | |
| 20 | 126 | 63.12% | ||
| ACHN | 10 | 17.7 | 55.29% | |
| 20 | 42.3 | 259.12% |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., Panc-1, MiaPaCa-2, A498, ACHN) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO, with final DMSO concentration kept below 0.1%) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis
-
Cell Preparation: Cells are seeded in 6-well plates, treated with this compound, and then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation: Cells are treated with this compound, harvested, and washed with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added according to the manufacturer's instructions, and the cells are incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular ROS
-
Cell Preparation: Cells are seeded in 6-well plates and treated with this compound.
-
Staining: After treatment, the cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The cells are harvested, washed with PBS, and the fluorescence intensity is measured by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: this compound induced apoptotic signaling pathways.
Caption: this compound induced G2/M cell cycle arrest.
Caption: General experimental workflow for this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anticancer agent through its ability to induce apoptosis, cause cell cycle arrest, and modulate multiple oncogenic signaling pathways. The quantitative data and established experimental protocols provide a solid foundation for further research. Future studies should focus on comprehensive in vivo investigations using animal models to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound. Additionally, exploring its potential in combination therapies with existing chemotherapeutic agents could unveil synergistic effects and new avenues for cancer treatment. The multifaceted mechanisms of action of this compound make it a compelling natural product for continued exploration in the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells [mdpi.com]
- 5. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Broussochalcone B: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussochalcone B, also known as Bavachalcone, is a prenylated chalcone naturally found in plants such as Broussonetia papyrifera and Psoralea corylifolia. As a member of the flavonoid family, it shares a common chemical scaffold with many biologically active compounds. While its isomer, Broussochalcone A, has been more extensively studied, this compound is emerging as a compound of significant interest due to its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanisms of action, and relevant experimental data.
Chemical Structure
IUPAC Name: (E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one Molecular Formula: C₂₀H₂₀O₄ Molecular Weight: 324.37 g/mol
Biological Activities and Quantitative Data
The primary biological activity reported for this compound is its potent α-glucosidase inhibitory effect, suggesting its potential as an anti-diabetic agent. Information on other biological activities, such as anti-inflammatory, anticancer, and antioxidant effects, is limited specifically for this compound, although these activities are reported for the broader class of chalcones and its isomer, Broussochalcone A.
α-Glucosidase Inhibitory Activity
This compound has demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.
| Compound | Enzyme | IC₅₀ Value | Source Organism of Compound | Reference |
| This compound | α-Glucosidase | 12.0 µM | Broussonetia papyrifera | |
| Bavachalcone (this compound) | α-Glucosidase | 15.35 ± 0.57 µg/mL | Psoralea corylifolia (Fructus Psoraleae) |
Experimental Protocols
α-Glucosidase Inhibition Assay
A detailed experimental protocol for determining the α-glucosidase inhibitory activity of this compound (Bavachalcone) has been described.
Principle: The assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. The amount of p-nitrophenol released is proportional to the enzyme activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (Bavachalcone)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
A solution of α-glucosidase is prepared in phosphate buffer.
-
Various concentrations of this compound are prepared.
-
In a 96-well plate, the enzyme solution is mixed with the test compound solution and incubated.
-
The substrate, pNPG, is added to initiate the enzymatic reaction.
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).
-
The reaction is terminated by adding a stop solution, such as sodium carbonate.
-
The absorbance is measured at 405 nm to quantify the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the concentration of the inhibitor.
Signaling Pathways and Mechanism of Action
While specific signaling pathways for this compound are not extensively detailed in the current literature, studies on its synonym, Bavachalcone, and related chalcones suggest potential involvement in several key cellular signaling pathways.
Potential Anti-Inflammatory and Anticancer Signaling Pathways
Based on studies of Bavachalcone and other chalcones, this compound may exert anti-inflammatory and anticancer effects through the modulation of pathways such as MEK, ERK, AKT, and NF-κB. These pathways are critical in regulating cell proliferation, survival, and inflammation.
Caption: Potential inhibitory effects of this compound on key inflammatory and proliferative signaling pathways.
Experimental Workflow for Activity Screening
The general workflow for identifying and characterizing the biological activities of a natural product like this compound involves several key stages, from initial screening to detailed mechanistic studies.
Caption: A generalized experimental workflow for the discovery and validation of bioactive compounds like this compound.
Conclusion and Future Directions
This compound has demonstrated potent α-glucosidase inhibitory activity, positioning it as a promising candidate for further investigation as a potential anti-diabetic agent. However, a comprehensive understanding of its full therapeutic potential requires further research. Future studies should focus on:
-
Broadening the Scope of Biological Screening: Investigating the anti-inflammatory, anticancer, antioxidant, and other potential biological activities of this compound to build a more complete pharmacological profile.
-
Elucidating Mechanisms of Action: Detailed studies to identify the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Comparative Studies: Performing head-to-head comparisons with its isomer, Broussochalcone A, to understand the structure-activity relationships and potential therapeutic advantages of each compound.
The information compiled in this technical guide serves as a foundation for researchers and drug development professionals to build upon, facilitating the exploration of this compound as a potential lead compound for the development of new therapeutics.
In Vitro Bioactivities of Broussochalcone B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on Broussochalcone B, a prenylated chalcone also known as Bavachalcone. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and development.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro biological activities of this compound across various assays.
Table 1: Anti-Cancer and Cytotoxic Activities
| Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| GDM-1 (Acute Myeloid Leukemia) | Proliferation | Cell Viability | > 16 µM (at 72h) | [1] |
| ML-2 (Acute Myeloid Leukemia) | Proliferation | Cell Viability | - | [1] |
| CESS (Acute Myeloid Leukemia) | Proliferation | Cell Viability | - | [1] |
| OCI-AML5 (Acute Myeloid Leukemia) | Proliferation | Cell Viability | - | [1] |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | Cell Viability | 20 µg/mL | [2] |
| HepG2 (Hepatocellular Carcinoma) | Apoptosis Induction | Apoptotic Cells | - | |
| HepG2 (Hepatocellular Carcinoma) | Autophagy Induction | Autophagy Markers | - |
Table 2: Enzyme Inhibition
| Enzyme | Assay Type | Result (IC₅₀) | Reference |
| α-Glucosidase | Enzymatic Assay | 11.1 ± 0.5 µM | |
| SARS-CoV 3CLpro | FRET-based Assay | > 30.2 µM | |
| SARS-CoV PLpro | FRET-based Assay | - | |
| MERS-CoV 3CLpro | FRET-based Assay | 27.9 ± 1.2 µM |
Table 3: Anti-Inflammatory Activity
| Cell Line | Stimulant | Pathway/Mediator | Effect | Reference |
| BV2 (Microglia) | LPS | NF-κB pathway | Inhibition of activation |
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
In models of neuroinflammation, this compound has been demonstrated to inhibit the activation of the NF-κB pathway in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This inhibition is associated with an anti-neuroinflammatory effect. The canonical NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory action of many natural compounds.
Akt/mTOR Signaling Pathway in Autophagy
In HepG2 human hepatocellular carcinoma cells, this compound induces autophagy through the Akt-mTOR signaling pathway. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in the literature on this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Cell Viability and Proliferation (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cells of interest (e.g., HepG2, GDM-1)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of this compound solution (at various concentrations), and 20 µL of α-glucosidase solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.
Coronavirus Protease (3CLpro) Inhibition Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of the main protease of coronaviruses.
Materials:
-
Recombinant 3CLpro enzyme
-
FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Add this compound at various concentrations to the wells of the microplate.
-
Enzyme Addition: Add the 3CLpro enzyme solution to the wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes).
-
Substrate Addition: Initiate the reaction by adding the FRET substrate.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC₅₀ value.
Conclusion
The in vitro evidence suggests that this compound is a promising bioactive compound with multifaceted pharmacological potential, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. Its ability to modulate key signaling pathways such as NF-κB and Akt/mTOR highlights its potential as a lead compound for the development of novel therapeutics. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the mechanisms of action and therapeutic applications of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Preliminary Cytotoxicity Screening of Broussochalcone B: A Technical Guide
Disclaimer: This technical guide addresses the preliminary cytotoxicity screening of Broussochalcone A . Extensive literature searches did not yield sufficient specific data on the cytotoxicity of Broussochalcone B. As a closely related prenylated chalcone isolated from the same source, Broussonetia papyrifera, the data on Broussochalcone A may provide valuable insights and a relevant proxy for initial research endeavors into this compound. All data, protocols, and pathways described herein pertain to Broussochalcone A.
Introduction
Broussochalcone A is a natural chalcone that has garnered significant interest in oncological research for its potential as an anticancer agent.[1][2][3] This document provides a comprehensive overview of the preliminary cytotoxicity screening of Broussochalcone A, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the known mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of Broussochalcone A have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Panc-1 | Pancreatic Cancer | 21.10 | 48 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | 27.20 | 48 | [1] |
| A498 | Renal Cancer | Not explicitly stated, but effects seen at 10-40 µM | 24, 48 | |
| ACHN | Renal Cancer | Not explicitly stated, but effects seen at 10-40 µM | 24, 48 | |
| Colon Cancer Cells | Colon Cancer | Not explicitly stated, but cytotoxicity observed | Not specified | |
| Liver Cancer Cells | Liver Cancer | Not explicitly stated, but cytotoxicity observed | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of Broussochalcone A's cytotoxicity.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product.
-
Materials:
-
Human cancer cell lines (e.g., Panc-1, A498)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Broussochalcone A (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of Broussochalcone A in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, remove the medium and treat the cells with various concentrations of Broussochalcone A. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Assays
3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with Broussochalcone A for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Centrifuge and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis
3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with Broussochalcone A for the specified duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of Broussochalcone A and a typical experimental workflow.
Experimental Workflow for Cytotoxicity Screening
Caption: General experimental workflow for assessing the cytotoxicity of Broussochalcone A.
Broussochalcone A-Induced Apoptosis via NR4A1 Inhibition
Broussochalcone A has been shown to inhibit the orphan nuclear receptor NR4A1, leading to apoptosis in pancreatic cancer cells.
Caption: Broussochalcone A induces apoptosis by inhibiting NR4A1 and promoting ER stress.
Broussochalcone A-Induced Apoptosis via ROS/FOXO3 Signaling
In renal cancer cells, Broussochalcone A induces apoptosis through the generation of reactive oxygen species (ROS) and activation of the FOXO3 signaling pathway.
Caption: Broussochalcone A promotes apoptosis via the ROS/FOXO3 signaling cascade.
Broussochalcone A and Cell Cycle Arrest
Broussochalcone A has been observed to induce G2/M phase cell cycle arrest in renal cancer cells.
Caption: Proposed mechanism of Broussochalcone A-induced G2/M cell cycle arrest.
Conclusion
The available evidence strongly suggests that Broussochalcone A exhibits significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action appear to be multifactorial, involving the inhibition of key survival pathways and the induction of cellular stress and cell cycle arrest. While specific data on this compound is currently lacking, the findings for Broussochalcone A provide a solid foundation and rationale for initiating cytotoxic screening and mechanistic studies on this related compound. Future research should focus on directly evaluating this compound to determine its specific cytotoxic profile and therapeutic potential.
References
- 1. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Broussochalcone B: An In-depth Technical Guide on Cellular Pathway Interactions
To the Esteemed Researcher,
This guide addresses the current scientific understanding of Broussochalcone B's interaction with cellular pathways. It is critical to note at the outset that publicly available research on this compound is sparse, particularly concerning its detailed molecular interactions with key cellular signaling cascades. The vast majority of published studies focus on its isomer, Broussochalcone A.
Therefore, this document is structured in two parts. Part 1 summarizes the limited, yet specific, quantitative data found for this compound. Part 2 provides a comprehensive technical overview of the well-documented cellular interactions of Broussochalcone A . This is included to offer a detailed perspective on a closely related chalcone, which may serve as a valuable reference and guide for future research into the bioactivities of this compound.
Part 1: this compound - Documented Biological Activity
The primary biological activity documented for this compound is its inhibitory effect on α-glucosidase, an enzyme involved in the digestion of carbohydrates. This suggests a potential role in modulating blood glucose levels.
Quantitative Data: Enzyme Inhibition
The following table summarizes the reported in vitro inhibitory activity of this compound against α-glucosidase.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | α-glucosidase | 11.1 | [1] |
Interaction with Cellular Pathways
Our extensive search of scientific literature did not yield any specific studies detailing the interaction of this compound with major cellular signaling pathways such as PI3K/Akt/mTOR, MAPK, or its direct role in apoptosis or autophagy.
Part 2: Broussochalcone A - A Comprehensive Analysis of Cellular Pathway Interactions
Broussochalcone A (BCA) has been the subject of numerous studies, revealing its potent anti-cancer and anti-inflammatory properties. These effects are mediated through its interaction with several key cellular signaling pathways.
Anti-cancer Activity and Apoptosis Induction
BCA has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.
In human renal cancer cells, BCA induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the Forkhead Box O3 (FOXO3) signaling pathway.[2][3]
-
Mechanism: BCA treatment leads to an increase in intracellular ROS, which is thought to cause DNA damage.[2][4] This stress condition leads to the downregulation of phosphorylated Akt (pAkt). Since Akt normally phosphorylates and inactivates FOXO3, the reduction in pAkt allows for the nuclear translocation and activation of FOXO3.
-
Downstream Effects: Activated FOXO3 upregulates the expression of pro-apoptotic proteins like Bax and cell cycle inhibitors like p21 and p27. Concurrently, it downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptosis cascade, involving caspase-9 and the executioner caspases-3 and -7, ultimately resulting in apoptosis.
In colon and liver cancer cells, BCA exerts cytotoxic effects by promoting the degradation of β-catenin, a key component of the Wnt signaling pathway.
-
Mechanism: BCA accelerates the turnover of intracellular β-catenin by promoting its N-terminal phosphorylation at Ser33/37/Thr41. This phosphorylation event marks β-catenin for ubiquitin-dependent proteasomal degradation.
-
Downstream Effects: The degradation of β-catenin prevents its translocation to the nucleus, thereby repressing the expression of its target genes, which include key regulators of cell proliferation such as cyclin D1 and c-Myc. This leads to decreased cancer cell viability and the induction of apoptosis.
BCA has been identified as a novel inhibitor of the orphan nuclear receptor 4A1 (NR4A1), which is overexpressed in pancreatic cancer and promotes oncogenic activity.
-
Mechanism: BCA inhibits the transactivation function of NR4A1. This inhibition leads to the downregulation of the anti-apoptotic protein survivin, which is mediated by the transcription factor Sp1.
-
Downstream Effects: Inactivation of NR4A1 by BCA also activates the endoplasmic reticulum (ER) stress-mediated apoptotic pathway, contributing to its anti-cancer effects in pancreatic cancer cells.
Quantitative Data on Anti-cancer Effects of Broussochalcone A
| Cell Line(s) | Effect | IC50 (µM) | Reference(s) |
| Panc-1, MiaPaCa-2 | Growth Inhibition (48h) | 21.10, 27.20 | |
| A498, ACHN | Inhibition of Cell Viability (MTT assay) | ~20-40 (dose-dependent) |
Anti-inflammatory Effects
BCA exhibits potent anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway.
In lipopolysaccharide (LPS)-activated macrophages, BCA effectively suppresses the production of the pro-inflammatory mediator nitric oxide (NO).
-
Mechanism: This effect is achieved by inhibiting the activation of the master inflammatory transcription factor, NF-κB. BCA prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Downstream Effects: By preventing IκBα degradation, BCA blocks the nuclear translocation of NF-κB, thereby suppressing the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation.
Quantitative Data on Anti-inflammatory Effects of Broussochalcone A
| Assay System | Effect | IC50 (µM) | Reference(s) |
| LPS-activated macrophages | NO production inhibition | 11.3 | |
| Rat brain homogenate | Iron-induced lipid peroxidation | 0.63 | |
| Xanthine Oxidase | Enzyme inhibition | 2.21 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Broussochalcone A.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Broussochalcone A (or B) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status.
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., Akt, p-Akt, FOXO3, β-catenin, IκBα) and a secondary antibody conjugated to an enzyme for detection.
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. For phospho-proteins, BSA is preferred.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in 5% BSA/TBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to a loading control like β-actin or GAPDH.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which is a hallmark of apoptosis.
-
Principle: The assay uses a substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3 or -7, releasing a chromophore (pNA) that can be measured spectrophotometrically at 405 nm.
-
Protocol:
-
Cell Lysis: Treat cells with Broussochalcone A to induce apoptosis. Harvest and lyse the cells in the provided chilled lysis buffer.
-
Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3/7 activity in the sample.
-
Conclusion
The available scientific literature provides a very limited understanding of the molecular interactions of This compound . Its primary reported activity is the inhibition of α-glucosidase. In stark contrast, Broussochalcone A is a well-characterized chalcone with significant anti-cancer and anti-inflammatory potential. It modulates key cellular pathways, including PI3K/Akt/FOXO3, Wnt/β-catenin, and NF-κB, to exert its biological effects.
The detailed mechanisms elucidated for Broussochalcone A provide a strong rationale and a methodological framework for future investigations into this compound. It is plausible that this compound may share some of these activities due to its structural similarity. Further research is imperative to explore the therapeutic potential of this compound and to determine if it interacts with these critical cellular pathways in a similar manner to its well-studied isomer.
References
- 1. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Identifying Protein Targets of Broussochalcone B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussochalcone B, a natural chalcone isolated from plants such as Broussonetia papyrifera, belongs to a class of compounds known for their diverse biological activities. Identifying the specific protein targets of such natural products is a critical step in understanding their mechanism of action and evaluating their therapeutic potential. This technical guide provides an in-depth overview of the methodologies employed to identify and validate the protein targets of bioactive small molecules like this compound.
While research specifically identifying the protein targets of this compound is limited, this guide will leverage the extensive research on the closely related compound, Broussochalcone A, to illustrate the experimental workflows and data interpretation involved in target identification. A singular study has indicated that this compound exhibits inhibitory action against α-glucosidase, suggesting a potential role in carbohydrate metabolism.[1] Further research is necessary to validate this interaction and to identify other potential protein targets.
This guide will detail the core experimental protocols, data presentation strategies, and the visualization of relevant biological pathways to equip researchers with the necessary knowledge to investigate the protein interactome of this compound and other novel chalcones.
Quantitative Data on Chalcone-Protein Interactions
Effective data presentation is crucial for comparing the efficacy and specificity of a compound's interactions with its protein targets. The following tables summarize quantitative data for the well-studied analogue, Broussochalcone A, as a template for organizing findings on this compound.
Table 1: Inhibitory Activity of Broussochalcone A on Key Protein Targets
| Target Protein | Assay Type | IC50 Value (µM) | Cell Line/System | Reference |
| Xanthine Oxidase | Enzyme Inhibition Assay | 2.21 | Purified Enzyme | [2] |
| Inducible Nitric Oxide Synthase (iNOS) | Nitrite Production Assay | 11.3 | LPS-activated Macrophages | [3][4] |
| Iron-induced Lipid Peroxidation | Thiobarbituric Acid Reactive Substances (TBARS) Assay | 0.63 | Rat Brain Homogenate | [3] |
Table 2: Effects of Broussochalcone A on Cellular Pathways
| Pathway/Process | Effect | Cell Line | Quantitative Measurement | Reference |
| Wnt/β-catenin Signaling | Antagonist of β-catenin-response transcription (CRT) | Colon and Liver Cancer Cells | Decreased expression of cyclin D1, c-Myc, and Axin2 | |
| NF-κB Signaling | Suppression of IκBα phosphorylation and degradation | LPS-activated Macrophages | Inhibition of NF-κB activation | |
| Apoptosis | Induction of apoptosis | Human Renal Cancer Cells | Increased ROS levels and activation of FOXO3 signaling |
Experimental Protocols for Target Identification
The identification of protein targets for a novel compound is a multi-faceted process that often involves a combination of affinity-based, stability-based, and proteomic approaches. This section provides detailed methodologies for three key experimental techniques.
Affinity Chromatography
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand, in this case, this compound. The compound is immobilized on a solid support, which is then used to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.
Methodology:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a reactive functional group (e.g., a primary amine or carboxylic acid) suitable for covalent coupling to a chromatography resin.
-
Couple the derivatized this compound to an activated resin (e.g., NHS-activated sepharose or epoxy-activated agarose) according to the manufacturer's protocol.
-
Wash the resin extensively to remove any non-covalently bound compound.
-
Block any remaining active sites on the resin to prevent non-specific protein binding.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate.
-
-
Affinity Pull-down:
-
Incubate the this compound-coupled resin with the cell lysate for several hours at 4°C with gentle agitation.
-
As a negative control, incubate the lysate with an uncoupled, blocked resin.
-
Wash the resin several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the resin using a competitive ligand, a high-salt buffer, or a buffer with an altered pH.
-
Concentrate the eluted proteins.
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess the engagement of a drug with its target protein in a cellular environment. The principle behind CETSA is that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for compound uptake and target engagement.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes). One aliquot should be kept at room temperature as a non-heated control.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities to generate a melting curve for the protein at different compound concentrations.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a proteomic approach that identifies protein targets based on the principle that ligand binding can protect a protein from proteolysis. This method does not require modification of the small molecule.
Methodology:
-
Preparation of Cell Lysate:
-
Prepare a native cell lysate as described in the affinity chromatography protocol.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with this compound at various concentrations. Include a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each lysate aliquot to a final concentration that results in partial digestion of the total protein.
-
Incubate for a specific time at room temperature to allow for proteolysis.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
-
-
Protein Separation and Identification:
-
Separate the digested protein samples by SDS-PAGE.
-
Stain the gel with Coomassie blue or a similar stain.
-
Compare the protein banding patterns between the this compound-treated and control samples.
-
Protein bands that are more intense (i.e., less digested) in the presence of this compound represent potential targets.
-
Excise these protected protein bands and identify them using mass spectrometry.
-
Signaling Pathways Modulated by Chalcones
Chalcones are known to modulate a variety of signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The following diagrams illustrate two key pathways affected by Broussochalcone A, providing a starting point for investigating the effects of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Broussochalcone A has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Broussochalcone A has been identified as an antagonist of this pathway, promoting the degradation of β-catenin.
Conclusion
The identification of protein targets is a cornerstone of modern drug discovery and chemical biology. While the specific protein interactome of this compound remains largely unexplored, the methodologies and conceptual frameworks outlined in this guide provide a robust roadmap for its investigation. By employing techniques such as affinity chromatography, CETSA, and DARTS, researchers can systematically uncover the molecular targets of this compound. The extensive research on related chalcones, such as Broussochalcone A, offers valuable insights into the potential signaling pathways that may be modulated by this class of compounds. The continued application of these powerful techniques will undoubtedly illuminate the therapeutic potential of this compound and other promising natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Broussochalcone B from Broussonetia papyrifera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonetia papyrifera, commonly known as paper mulberry, is a species of flowering plant that has been utilized in traditional medicine for centuries.[1] The plant is a rich source of various bioactive compounds, including flavonoids, phenylpropanoids, and other polyphenolic compounds.[2][3] Among these, prenylated chalcones such as broussochalcone B have garnered significant interest within the scientific community. These compounds have been isolated from various parts of the plant, including the roots and bark, and have demonstrated a range of pharmacological activities.[4][5] This document provides detailed protocols for the extraction and isolation of this compound from Broussonetia papyrifera, presents quantitative data from these procedures, and illustrates relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Extraction and Isolation Yield of this compound
The following table summarizes the quantitative data from a representative extraction and isolation of this compound from the dried roots of Broussonetia papyrifera.
| Parameter | Value |
| Starting Plant Material (Dried Roots) | 10.0 g |
| Total Ethanol Extract Yield | 143.0 g (from a larger batch) |
| Portion of Extract Fractionated | 5.0 g |
| Isolated this compound Yield | 107.0 mg (from a 456.5 mg fraction) |
Experimental Protocols
Protocol 1: Extraction of Total Polyphenols from Broussonetia papyrifera Roots
This protocol outlines the initial solvent extraction of crude polyphenols from the dried roots of Broussonetia papyrifera.
Materials:
-
Dried and powdered roots of Broussonetia papyrifera
-
Ethanol
-
Large glass vessel for extraction
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
The dried roots of Broussonetia papyrifera (10.0 g) are extracted with ethanol (4.0 L) at room temperature.
-
This extraction process is repeated three times to ensure a thorough extraction of the target compounds.
-
The ethanol extracts are combined and then evaporated using a rotary evaporator at a temperature below 45 °C.
-
The resulting crude extract (143.0 g from a larger batch) is then ready for further fractionation and purification.
Protocol 2: Isolation and Purification of this compound
This protocol details the fractionation of the crude extract and the subsequent purification of this compound using chromatographic techniques.
Materials:
-
Crude ethanol extract of Broussonetia papyrifera
-
Reversed-phase (RP) silica gel
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Medium-pressure liquid chromatography (MPLC) system
-
Preparative high-performance liquid chromatography (prep-HPLC) system
-
C18 column
Procedure:
-
A portion of the crude extract (5 g) is fractionated on a reversed-phase silica gel column using a medium-pressure liquid chromatography (MPLC) system.
-
A linear gradient of 0% to 100% methanol in water is used as the mobile phase with a flow rate of 30 mL/min to generate nine fractions (BP Fr. 1–9).
-
The fractions exhibiting the desired activity are selected for further purification. In one study, fraction 6 (456.5 mg) was chosen for the isolation of this compound.
-
This selected fraction is then subjected to preparative high-performance liquid chromatography (prep-HPLC) on a C18 column.
-
A gradient of 20% to 80% acetonitrile in water over 45 minutes, followed by 80% to 98% over 10 minutes, at a flow rate of 18 mL/min is used for the separation.
-
Through repeated injections of the fraction dissolved in methanol, pure this compound (107.0 mg) is isolated.
Visualizations
Experimental Workflow for this compound Extraction and Isolation
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmps.org [ijmps.org]
Application Notes and Protocols for the Isolation and Purification of Broussochalcone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussochalcone B is a natural chalcone found in various plants, including Broussonetia papyrifera and Psoralea corylifolia.[1][2] Chalcones are a class of flavonoids known for their diverse pharmacological activities. This compound, in particular, has garnered interest for its potential therapeutic properties, which are believed to include anti-inflammatory and antioxidant effects. These properties make it a compound of interest for further investigation in drug discovery and development.
This document provides detailed application notes and experimental protocols for the isolation and purification of this compound from its natural sources. It also outlines potential signaling pathways through which this compound may exert its biological effects, based on the known mechanisms of similar chalcone compounds.
Data Presentation
While specific quantitative data for the isolation of this compound is not extensively detailed in the available literature, the following table summarizes the general expectations for the yield of total flavonoids from Broussonetia papyrifera using various extraction methods. This can serve as a preliminary guide for researchers.
| Extraction Method | Plant Part | Solvent | Yield of Total Flavonoids | Reference |
| Maceration | Root Bark | Methanol | Not Specified | [1] |
| Microwave-assisted Extraction | Leaves | 55% Ethanol | 79.63 mg/g | [3] |
| Reflux Extraction | Not Specified | 90% Ethanol | 55.14 mg/g | [3] |
Note: The yield of a specific compound like this compound will be a fraction of the total flavonoid yield and is dependent on the specific plant material, extraction conditions, and purification efficiency.
Experimental Protocols
The following protocols are generalized based on common phytochemical isolation techniques for chalcones and related flavonoids. Researchers should optimize these protocols based on their specific starting material and available equipment.
Protocol 1: Extraction of this compound from Broussonetia papyrifera
-
Plant Material Preparation:
-
Collect fresh root bark or leaves of Broussonetia papyrifera.
-
Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the material in the shade or use a laboratory oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Place the powdered plant material in a large glass container.
-
Add methanol to the container, ensuring the plant material is fully submerged (a common ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of methanol).
-
Macerate the mixture for 24-48 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue two more times to ensure maximum recovery of the compounds.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
Protocol 2: Purification of this compound using Column Chromatography
-
Preparation of the Column:
-
Use a glass column of appropriate size (e.g., 50 cm length, 5 cm diameter).
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.
-
Pour the slurry into the column and allow the silica gel to pack uniformly without any air bubbles.
-
Equilibrate the packed column by passing the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude methanolic extract in a minimum amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). This is known as gradient elution.
-
A typical solvent gradient could be a stepwise increase in the percentage of ethyl acetate in hexane (e.g., 95:5, 90:10, 85:15, and so on). The choice of solvent system may need to be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.
-
Collect fractions of a fixed volume (e.g., 20-30 mL) in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (at 254 nm and 365 nm) or by using a suitable staining reagent.
-
Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).
-
Protocol 3: Further Purification by Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Concentrate the combined fractions containing this compound.
-
Dissolve the concentrated sample in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.
-
Mobile Phase: A gradient of methanol and water (with or without a small percentage of an acid like formic acid to improve peak shape) is typically employed.
-
Detection: UV detector set at a wavelength where this compound shows maximum absorbance (this can be determined by a UV scan of a partially purified sample).
-
Flow Rate: Typically around 1-5 mL/min for preparative HPLC.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
-
Purity Confirmation:
-
Assess the purity of the isolated compound using analytical HPLC.
-
Confirm the structure of the purified this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Potential Signaling Pathways
Chalcones, as a class of compounds, are known to modulate various signaling pathways involved in inflammation and oxidative stress. While the specific pathways for this compound are not yet fully elucidated, the following diagrams illustrate the potential mechanisms based on the activity of other chalcones.
Many chalcones exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Chalcones can also exert antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
Disclaimer
The provided protocols are intended as a general guide. Researchers should conduct small-scale pilot experiments to optimize the conditions for their specific needs. The signaling pathway diagrams represent potential mechanisms of action for this compound based on the known activities of other chalcones. Further research is required to definitively elucidate the specific molecular targets and signaling pathways of this compound.
References
Application Notes and Protocols for the Quantification of Broussochalcone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Broussochalcone B in various matrices, including plant extracts and biological samples. The protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are outlined, offering options for both high-throughput screening and sensitive, specific quantification.
Introduction to this compound
This compound is a prenylated chalcone found in plants of the Moraceae family, such as Broussonetia papyrifera. Prenylated chalcones are a class of flavonoids that have garnered significant interest due to their diverse pharmacological activities. While research on this compound is ongoing, related compounds like Broussochalcone A have demonstrated potent antioxidant, anti-inflammatory, and anticancer properties. These effects are often attributed to the modulation of key cellular signaling pathways, including the NF-κB and Wnt/β-catenin pathways. Accurate and validated analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and elucidation of the mechanism of action of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a validated HPLC-UV method adapted from a procedure for other prenylated chalcones, suitable for the quantification of this compound in plant extracts.[1]
Experimental Protocol: HPLC-UV
2.1.1. Sample Preparation (Plant Material)
-
Extraction: Weigh 1 gram of dried and powdered plant material. Extract with 20 mL of methanol by sonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.1.2. Chromatographic Conditions
A summary of the HPLC-UV instrument parameters is provided in Table 1.
Table 1: HPLC-UV Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 35 minutes |
2.1.3. Method Validation Parameters
The adapted method should be validated according to standard guidelines, assessing the parameters outlined in Table 2.
Table 2: Method Validation Parameters for HPLC-UV Analysis
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.995 over a range of 1-100 µg/mL |
| Precision (RSD%) | Intra-day < 2%, Inter-day < 5% |
| Accuracy (%) | 95-105% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, particularly in complex matrices like biological fluids, an LC-MS/MS method is recommended. This protocol is based on a method used for the identification of this compound and can be adapted for quantitative purposes.[2]
Experimental Protocol: LC-MS/MS
3.1.1. Sample Preparation (Plasma/Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
3.1.2. Chromatographic and Mass Spectrometric Conditions
The parameters for the LC-MS/MS system are summarized in Table 3.
Table 3: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B1-12 min: 10-98% B12-13.5 min: 98% B13.5-15 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be determined by infusion of a standard |
| Internal Standard | To be determined based on availability and suitability |
3.1.3. Method Validation Parameters
A comprehensive validation should be performed as detailed in Table 4.
Table 4: Method Validation Parameters for LC-MS/MS Analysis
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.99 over a range of 0.1-100 ng/mL |
| Precision (RSD%) | Intra-day < 15%, Inter-day < 15% |
| Accuracy (%) | 85-115% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery (%) | Consistent and reproducible |
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for this compound quantification.
This compound and Cellular Signaling Pathways
Chalcones, including Broussochalcone A, have been shown to modulate inflammatory and oncogenic signaling pathways.[3][4] It is hypothesized that this compound exerts its biological effects through similar mechanisms.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Chalcones can inhibit this pathway at multiple points.[5]
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Several flavonoids have been identified as inhibitors of this pathway.
Caption: Proposed inhibition of the Wnt/β-catenin pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [apitherapy.com]
- 3. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC and LC-MS/MS Analysis of Broussochalcone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Broussochalcone B, a natural flavonoid with significant therapeutic potential, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a flavonoid compound isolated from Broussonetia papyrifera. Like other chalcones, it is recognized for a variety of biological activities. Accurate and robust analytical methods are essential for the pharmacokinetic studies, quality control of herbal preparations, and investigation of its biological mechanisms. This document details the instrumental conditions for HPLC-UV and LC-MS/MS analysis, along with sample preparation protocols.
HPLC-UV Method for Quantification of this compound
This section describes a validated HPLC method with UV detection for the quantification of this compound. This method is suitable for routine quality control and analysis of relatively high-concentration samples.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 10% B1-12 min: 10-98% B12-13.5 min: 98% B13.6-15 min: 10% B (re-equilibration) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| UV Detection Wavelength | 254 nm |
Method Validation Parameters (Hypothetical Data for Illustrative Purposes):
| Parameter | Result |
| Retention Time | ~ 8.5 min |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
LC-MS/MS Method for High-Sensitivity Quantification of this compound
For the analysis of this compound in complex matrices or at low concentrations, such as in biological samples, a highly sensitive and selective LC-MS/MS method is required. This section provides the protocol for analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol: LC-MS/MS
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 10% B1-12 min: 10-98% B12-13.5 min: 98% B13.6-15 min: 10% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion ([M-H]⁻) | m/z 323.1[1] |
| Product Ions (Hypothetical) | m/z 119.0, m/z 203.0 |
| Collision Energy (Hypothetical) | 25 eV for m/z 119.020 eV for m/z 203.0 |
| Dwell Time | 100 ms |
Quantitative Data Summary (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Qualifier/Quantifier) | Retention Time (min) |
| This compound | 323.1 | 119.0 / 203.0 | ~ 6.2 |
Sample Preparation Protocol (from Broussonetia papyrifera plant material)
The following protocol describes the extraction of this compound from dried plant material.
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 70% ethanol.
-
Vortex for 1 minute.
-
Perform ultrasonic-assisted extraction for 30 minutes at 60°C.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Relationship between analytical methods and applications.
References
Application Notes and Protocols for Broussochalcone B in Cell Culture Studies
A Note on the Availability of Data: Extensive literature searches indicate a significant scarcity of detailed cell culture application data specifically for Broussochalcone B. The vast majority of published research focuses on its structural analog, Broussochalcone A. Given the structural similarities between these two compounds, this document will provide detailed application notes and protocols for Broussochalcone A as a representative member of this class of chalcones, offering valuable insights into the potential applications and methodologies relevant to this compound.
Broussochalcone A: A Potent Modulator of Cellular Signaling in Research
Broussochalcone A (BCA) is a prenylated chalcone isolated from the paper mulberry (Broussonetia papyrifera). It has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. These properties make it a valuable tool for in vitro studies aimed at understanding and modulating various cellular pathways.
Key Applications in Cell Culture:
-
Anti-Cancer Research: BCA has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger autophagy.[1][2][3] It is a valuable compound for investigating novel anti-cancer therapeutic strategies.
-
Anti-Inflammatory Studies: BCA can suppress inflammatory responses in cell culture models.[4][5] It has been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, making it a useful tool for studying inflammation-related signaling pathways.
-
Antioxidant Research: BCA demonstrates potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This makes it relevant for studies on oxidative stress and its role in various diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for Broussochalcone A from various cell culture studies.
| Activity | Cell Line(s) | Parameter | Value | Reference |
| Anti-proliferative | Human Renal Cancer (A498, ACHN) | - | Concentration-dependent inhibition | |
| Pancreatic Cancer | - | Inhibition of cell proliferation | ||
| Colon and Liver Cancer | - | Decreased cell viability | ||
| Anti-inflammatory | LPS-activated Macrophages | IC50 (NO production) | 11.3 µM | |
| Antioxidant | Rat Brain Homogenate | IC50 (Lipid Peroxidation) | 0.63 ± 0.03 µM | |
| DPPH Assay | IC0.200 | 7.6 ± 0.8 µM | ||
| Xanthine Oxidase Inhibition | - | IC50 | 2.21 µM |
Experimental Protocols
Protocol for Assessing Anti-proliferative Effects of Broussochalcone A in Cancer Cell Lines
This protocol outlines the methodology to determine the effect of Broussochalcone A on the proliferation of cancer cells using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A498, ACHN, Panc-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Broussochalcone A (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Broussochalcone A in complete medium from the stock solution. The final concentrations may range from 0 to 40 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BCA. Include a vehicle control (DMSO) at the same final concentration as the highest BCA treatment.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol for Evaluating Apoptosis Induction by Broussochalcone A using Annexin V/PI Staining
This protocol describes how to assess apoptosis in cells treated with Broussochalcone A using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Broussochalcone A
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Broussochalcone A (e.g., 0, 10, 20, 40 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol for Assessing Anti-inflammatory Activity of Broussochalcone A in Macrophages
This protocol details the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Broussochalcone A
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Broussochalcone A for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (as an indicator of NO production) using the Griess Reagent System according to the manufacturer's protocol.
-
Data Analysis: Calculate the inhibition of NO production by Broussochalcone A compared to the LPS-only control.
Signaling Pathways and Visualizations
Broussochalcone A has been shown to modulate several key signaling pathways involved in cancer and inflammation.
Broussochalcone A-Induced Apoptosis in Renal Cancer Cells
BCA induces apoptosis in human renal cancer cells by increasing reactive oxygen species (ROS) levels, which in turn activates the FOXO3 signaling pathway. This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
Caption: Broussochalcone A induces apoptosis via ROS and FOXO3.
Inhibition of NF-κB Signaling in Macrophages by Broussochalcone A
In LPS-activated macrophages, BCA inhibits the production of nitric oxide by suppressing the NF-κB signaling pathway. It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of NF-κB and the expression of iNOS.
Caption: Broussochalcone A inhibits the NF-κB pathway.
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for in vitro cell culture experiments with Broussochalcone A.
Caption: General workflow for Broussochalcone A cell studies.
References
- 1. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Broussochalcone B in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific experimental data on the effects of Broussochalcone B in cancer cell line research is limited. The following application notes and protocols are based on extensive research conducted on its close structural analog, Broussochalcone A (BCA) . This document is intended to serve as a comprehensive guide for initiating research on this compound, with the strong recommendation that all protocols be optimized for the specific cell lines and experimental conditions used.
Introduction to Broussochalcone A: A Proxy for this compound Research
Broussochalcone A is a prenylated chalcone extracted from Broussonetia papyrifera that has demonstrated significant anticancer properties in various cancer cell lines.[1][2][3] Its mechanisms of action primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] Given the structural similarity between Broussochalcone A and B, it is hypothesized that they may share similar biological activities. These notes provide a framework for investigating the potential of this compound as an anticancer agent.
Data Presentation: Effects of Broussochalcone A on Cancer Cell Lines
The following tables summarize the quantitative data obtained from studies on Broussochalcone A, which can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of Broussochalcone A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| A498 | Renal Cancer | ~20 | 48 |
| ACHN | Renal Cancer | ~20 | 48 |
| Panc-1 | Pancreatic Cancer | 21.10 | 48 |
| MiaPaCa-2 | Pancreatic Cancer | 27.20 | 48 |
Table 2: Effects of Broussochalcone A on Key Regulatory Proteins in Cancer Cell Lines
| Protein | Function | Effect of BCA Treatment |
| Apoptosis-Related Proteins | ||
| Bax | Pro-apoptotic | Upregulation |
| Bcl-2, Bcl-xL | Anti-apoptotic | Downregulation |
| Cleaved Caspase-3, -7, -9 | Executioner caspases | Upregulation |
| Cleaved PARP | Apoptosis marker | Upregulation |
| Cell Cycle-Related Proteins | ||
| p21, p27, p53 | Cell cycle inhibitors | Upregulation |
| Cyclin A, Cyclin B1 | Cell cycle progression | Downregulation |
| Cdc2 | Cell cycle progression | Downregulation |
| Signaling Pathway Proteins | ||
| p-Akt | Cell survival | Downregulation |
| FOXO3 | Pro-apoptotic transcription factor | Upregulation and nuclear translocation |
| β-catenin | Cell proliferation and adhesion | Downregulation |
| NR4A1 | Nuclear receptor | Inhibition |
Signaling Pathways Implicated in the Action of Broussochalcone A
Broussochalcone A has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
FOXO3 Signaling Pathway
BCA induces apoptosis in renal cancer cells by elevating reactive oxygen species (ROS) levels, which leads to the activation and nuclear translocation of the FOXO3 transcription factor. In the nucleus, FOXO3 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.
Wnt/β-catenin Signaling Pathway
In colon and liver cancer cells, BCA promotes the degradation of β-catenin, a key component of the Wnt signaling pathway that is often aberrantly activated in these cancers. This leads to the downregulation of β-catenin target genes like cyclin D1 and c-Myc, resulting in decreased cell viability.
NR4A1 Signaling Pathway
BCA acts as a novel inhibitor of the orphan nuclear receptor NR4A1 in pancreatic cancer cells. Inhibition of NR4A1 by BCA leads to the downregulation of the anti-apoptotic protein survivin and induces endoplasmic reticulum (ER) stress-mediated apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for investigating the anticancer effects of this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Broussochalcone B: Application Notes for Nitric Oxide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the presumed mechanism of Broussochalcone B and detailed protocols for key experiments to investigate its inhibitory effects on nitric oxide production and iNOS expression. The provided data is based on studies of Broussochalcone A and should be considered as a reference point for designing and interpreting experiments with this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activities of Broussochalcone A, which can be used as an expected range for this compound.
| Compound | Bioactivity | Cell Type | IC50 Value |
| Broussochalcone A | Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-activated macrophages | 11.3 µM |
| Broussochalcone A | Inhibition of iron-induced lipid peroxidation | Rat brain homogenate | 0.63 ± 0.03 µM |
| Broussochalcone A | Radical-scavenging activity (DPPH assay) | 7.6 ± 0.8 µM |
Mechanism of Action: Inhibition of iNOS Expression
Broussochalcone A suppresses the production of nitric oxide by inhibiting the expression of the iNOS enzyme at the transcriptional level. The proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including NOS2 (the gene encoding iNOS). Broussochalcone A has been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation and subsequent iNOS expression.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-mediated inhibition of iNOS expression.
Experimental Protocols
Measurement of Nitric Oxide Production (Griess Assay)
This protocol is used to quantify nitrite, a stable and quantifiable metabolite of nitric oxide, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubate the plate in the dark at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Determination of iNOS Protein Expression (Western Blot)
This protocol is used to detect and quantify the amount of iNOS protein in cell lysates.
Materials:
-
RAW 264.7 cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bicinchoninic acid (BCA) protein assay kit
-
SDS-PAGE gels
-
Polyvinylidene difluoride (PVDF) membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
X-ray film or a digital imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the Griess assay protocol.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and expose the membrane to X-ray film or capture the signal with a digital imaging system.
-
-
Analysis: Quantify the band intensity for iNOS and normalize it to the loading control to determine the relative expression of iNOS in each sample.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating the inhibitory effect of this compound on nitric oxide production and iNOS expression.
References
- 1. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Broussochalcone B in the NF-κB Signaling Pathway: Application Notes and Protocols
Disclaimer: As of late 2025, specific research investigating the direct role of Broussochalcone B in the NF-κB signaling pathway is limited. However, its structural analog, Broussochalcone A, has been more extensively studied and demonstrated to be a potent inhibitor of this pathway. This document will provide detailed application notes and protocols for investigating the effects of chalcones on the NF-κB signaling pathway, using Broussochalcone A as a representative compound. Researchers interested in this compound are encouraged to adapt and validate these protocols for their specific compound of interest.
Introduction to Broussochalcones and the NF-κB Signaling Pathway
Broussochalcones are a class of natural phenolic compounds known as chalcones, which are precursors to flavonoids and are found in various plant species, including Broussonetia papyrifera. These compounds have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the immune and inflammatory responses. It plays a central role in controlling the expression of genes involved in inflammation, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases and cancers. The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes.
Application Notes
Mechanism of Action of Broussochalcone A in the NF-κB Pathway
Broussochalcone A has been shown to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.[1][2] The primary mechanism of action involves the suppression of IκBα phosphorylation and degradation.[1] By preventing the degradation of IκBα, Broussochalcone A effectively sequesters the NF-κB p65/p50 dimer in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[3] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Summary of Quantitative Data for Broussochalcone A
The following table summarizes the reported quantitative data for the inhibitory effects of Broussochalcone A on various parameters related to the NF-κB signaling pathway.
| Parameter | Cell Line | Stimulant | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | 11.3 µM | [1] |
| Iron-induced Lipid Peroxidation | Rat brain homogenate | Iron | 0.63 µM |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Broussochalcone A
Objective: To prepare and treat mammalian cells for the investigation of Broussochalcone A's effect on the NF-κB pathway.
Materials:
-
RAW 264.7 (murine macrophage) or HEK293T (human embryonic kidney) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Broussochalcone A (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture RAW 264.7 or HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Pre-treat the cells with various concentrations of Broussochalcone A (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for the desired time period (e.g., 30 minutes for protein analysis, 6-24 hours for gene expression or cytokine analysis).
-
Harvesting: After stimulation, harvest the cells for downstream analysis (e.g., luciferase assay, western blotting, or immunofluorescence).
Protocol 2: Luciferase Reporter Assay for NF-κB Activity
Objective: To quantify the transcriptional activity of NF-κB in response to treatment with Broussochalcone A.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, treat the cells with Broussochalcone A and stimulate with an NF-κB activator as described in Protocol 1.
-
Cell Lysis: After the desired incubation time, wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
Objective: To determine the effect of Broussochalcone A on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Treated and stimulated cells (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
Objective: To visualize the effect of Broussochalcone A on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody (anti-p65)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with Broussochalcone A and stimulate with an NF-κB activator as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block with 1% BSA for 30 minutes and then incubate with the anti-p65 primary antibody for 1 hour. After washing, incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or Broussochalcone A-treated cells, p65 should be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.
Visualizations
Caption: The NF-κB signaling pathway and the inhibitory action of Broussochalcone A.
Caption: Experimental workflow for investigating Broussochalcone A's effect on the NF-κB pathway.
References
- 1. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Animal Models in the Study of Broussochalcone B Effects
Disclaimer: Extensive in vivo studies and established animal models specifically for Broussochalcone B are not yet available in the published literature. The information provided below is based on the known in vitro activities of this compound and extrapolated from in vivo studies of its close structural analog, Broussochalcone A, as a predictive guide for researchers. All proposed animal studies should be preceded by appropriate dose-ranging and toxicity assessments for this compound.
Introduction
This compound is a flavonoid compound isolated from Broussonetia papyrifera. In vitro studies have indicated its potential as an inhibitor of α-glucosidase, suggesting a possible role in managing diabetes.[1][2] To translate these preliminary findings into therapeutic applications, evaluation in relevant animal models is a critical next step. These application notes provide a framework for designing in vivo experiments to investigate the pharmacological effects of this compound, drawing parallels from the more extensively studied Broussochalcone A.
Potential Therapeutic Applications and Recommended Animal Models
Based on the known biological activities of this compound and related chalcones, the following areas of investigation are proposed:
-
Anti-diabetic Effects: Given its in vitro α-glucosidase inhibitory activity, animal models of diabetes are highly relevant.[1][2]
-
Anti-inflammatory Effects: Many chalcones exhibit anti-inflammatory properties.[3]
-
Anti-cancer Effects: Broussochalcone A has shown potent anti-cancer activity in various models.
A summary of recommended animal models is presented in the table below.
| Therapeutic Area | Recommended Animal Models | Species/Strain | Key Features |
| Anti-diabetic | Streptozotocin (STZ)-induced diabetes | Rat (Wistar/Sprague-Dawley) or Mouse (C57BL/6) | Models Type 1 diabetes by destroying pancreatic β-cells. |
| High-fat diet (HFD) and low-dose STZ-induced diabetes | Rat or Mouse | Models Type 2 diabetes with insulin resistance and partial β-cell dysfunction. | |
| Anti-inflammatory | Carrageenan-induced paw edema | Rat (Wistar/Sprague-Dawley) | Acute inflammation model to assess edema formation. |
| Lipopolysaccharide (LPS)-induced systemic inflammation | Mouse (BALB/c or C57BL/6) | Model for acute systemic inflammatory response and cytokine storm. | |
| Anti-cancer | Human tumor xenograft models | Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) | Allows for the study of human tumor growth and response to treatment in vivo. |
Quantitative Data Summary (Based on Broussochalcone A as a proxy)
The following table summarizes key quantitative data for Broussochalcone A, which can serve as a reference for designing studies with this compound.
| Parameter | Model System | Broussochalcone A Concentration/Dose | Observed Effect |
| In Vitro Anti-inflammatory | |||
| Nitric Oxide (NO) Production IC₅₀ | LPS-activated RAW 264.7 macrophages | 11.3 µM | Inhibition of a key inflammatory mediator. |
| In Vitro Anti-cancer | |||
| Cell Viability IC₅₀ (48h) | Panc-1 (Pancreatic Cancer) | 21.10 µM | Inhibition of cancer cell growth. |
| Cell Viability IC₅₀ (48h) | MiaPaCa-2 (Pancreatic Cancer) | 27.20 µM | Inhibition of cancer cell growth. |
| Apoptosis Induction | Colon and Liver Cancer Cells | Not specified | Increased markers of programmed cell death. |
| Apoptosis Induction | Renal Cancer Cells (A498, ACHN) | 20-40 µM | Upregulation of apoptotic proteins. |
Experimental Protocols
Protocol for High-Fat Diet and Low-Dose STZ-Induced Type 2 Diabetes Model in Rats
This protocol is designed to evaluate the anti-diabetic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-diabetic drug (e.g., Metformin)
-
Glucometer and test strips
Procedure:
-
Induction of Insulin Resistance: Feed rats a high-fat diet for 4-8 weeks.
-
Induction of Diabetes: After the HFD period, administer a single low dose of STZ (30-40 mg/kg, intraperitoneally), freshly dissolved in cold citrate buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Grouping and Treatment:
-
Randomize diabetic rats into groups (n=8-10 per group):
-
Group 1: Normal control (standard diet)
-
Group 2: Diabetic control (HFD + STZ) + Vehicle
-
Group 3: Diabetic control + Metformin
-
Groups 4-6: Diabetic control + this compound (e.g., 10, 25, 50 mg/kg/day, p.o.)
-
-
Administer treatments daily for 4-6 weeks.
-
-
Monitoring:
-
Measure body weight and food/water intake weekly.
-
Measure fasting blood glucose weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the study.
-
-
Terminal Endpoint: At the end of the treatment period, collect blood for biochemical analysis (insulin, lipid profile, liver and kidney function markers) and harvest tissues (pancreas, liver, adipose tissue) for histological examination.
Protocol for Human Colon Cancer Xenograft Model
This protocol details the evaluation of the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Human colon cancer cell line (e.g., HCT116)
-
Matrigel
-
This compound
-
Vehicle (e.g., PBS containing 5% DMSO and 1% Tween-80)
-
Standard-of-care chemotherapy (e.g., 5-Fluorouracil)
-
Digital calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 2-5 x 10⁶ HCT116 cells mixed with an equal volume of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (approx. 100-150 mm³).
-
Measure tumor dimensions every 2-3 days using calipers.
-
Calculate tumor volume: V = (length × width²) / 2.
-
-
Grouping and Treatment:
-
Randomize mice into treatment groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Standard chemotherapy
-
Groups 3-5: this compound (e.g., 10, 25, 50 mg/kg/day, i.p. or p.o.)
-
-
Administer treatments for 21-28 days.
-
-
Monitoring: Record body weights and monitor for any signs of toxicity throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. A portion of the tumor can be used for molecular analysis (e.g., Western blotting, immunohistochemistry).
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways potentially modulated by this compound (based on Broussochalcone A data) and a general experimental workflow for in vivo studies.
General workflow for in vivo animal studies.
Potential signaling pathways modulated by Broussochalcones.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Broussochalcone B Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges associated with Broussochalcone B extraction. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to enhance your extraction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a prenylated chalcone, a type of flavonoid compound[1]. Its molecular formula is C20H20O4[1][2]. It is primarily isolated from plants like Broussonetia papyrifera (paper mulberry) and Psoralea corylifolia[3][4]. Chalcones are known for various biological activities and are synthesized by plants as secondary metabolites.
Q2: Why is my this compound yield consistently low?
A2: Several factors can contribute to a low yield. A systematic evaluation of your process is recommended. Key factors include:
-
Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound. Chalcones are generally less polar than flavonoid glycosides, and solvents like ethanol, acetone, or ethyl acetate are often suitable. An ethanol-water mixture is commonly used, as pure ethanol may not be as effective.
-
Suboptimal Extraction Parameters: Temperature, time, and the solid-to-liquid ratio are critical. While higher temperatures can improve solubility, excessive heat can degrade the compound.
-
Improper Sample Preparation: The particle size of the plant material is crucial. Large particles limit solvent interaction, while excessively fine particles can clump and hinder solvent penetration.
-
Plant Material Variation: The concentration of this compound can vary depending on the plant part used (leaves, bark, roots), harvest time, and growing conditions.
Q3: Which extraction method is most effective for improving yield?
A3: While conventional methods like maceration and Soxhlet extraction are common, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times with reduced solvent consumption. UAE, for example, uses acoustic cavitation to rupture plant cell walls, enhancing solvent penetration and mass transfer.
Q4: What part of Broussonetia papyrifera should I use for extraction?
A4: Bioactive compounds, including flavonoids like this compound, are found in various parts of the Broussonetia papyrifera plant, including the leaves, bark, and roots. The root bark is often cited as a rich source of flavonoid compounds.
Q5: How does sample preparation (drying and grinding) affect extraction efficiency?
A5: Proper sample preparation is a critical first step. Drying the plant material (e.g., sun-drying or freeze-drying) is essential to prevent degradation and allow for effective grinding. Grinding the dried material to a fine, uniform powder (typically 0.25 mm to 0.5 mm) significantly increases the surface area for solvent contact, which improves extraction efficiency.
Q6: My extraction yield is inconsistent across batches. What could be the cause?
A6: Inconsistent yields are often due to a few key factors:
-
Inhomogeneous Sample: Ensure the powdered plant material is thoroughly mixed before weighing samples for extraction.
-
Fluctuating Extraction Conditions: Minor deviations in temperature, time, or solvent-to-solid ratios can significantly impact the outcome. Maintain strict, precise control over all parameters.
-
Solvent Evaporation: During heated extractions, solvent can evaporate, altering the solid-to-liquid ratio. Use appropriate equipment, like a condenser for reflux extraction, to prevent solvent loss.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound extraction.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Consistently Low Yield | 1. Sub-optimal Solvent: The solvent polarity may not be suitable for this compound. 2. Inefficient Parameters: Time, temperature, or solid-to-liquid ratio may be inadequate. 3. Poor Sample Preparation: Particle size may be too large, or the sample may not be properly dried. 4. Ineffective Technique: The chosen extraction method (e.g., simple maceration) may not be efficient enough. | 1. Solvent Screening: Test a range of solvents, such as different concentrations of aqueous ethanol (e.g., 60-80%). 2. Parameter Optimization: Systematically optimize parameters. Use a Response Surface Methodology (RSM) for complex interactions. Increase extraction time or temperature incrementally. 3. Improve Preparation: Grind the material to a uniform powder (0.25-0.5 mm). Ensure the plant material is thoroughly dried before grinding. 4. Adopt Modern Techniques: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency. |
| Degradation of Target Compound | 1. Excessive Heat: High temperatures, especially for prolonged periods, can cause thermal degradation of chalcones. 2. Excessive Power (UAE/MAE): High ultrasonic or microwave power can create localized hot spots that degrade thermolabile compounds. 3. Incorrect pH: The pH of the extraction solvent can affect flavonoid stability. | 1. Lower Temperature: Optimize for the lowest effective temperature. For conventional methods, 50-60°C is often a good starting point. 2. Reduce Power/Time: Optimize for the shortest time and lowest power setting required to achieve a good yield, minimizing exposure. 3. pH Optimization: Test extraction in slightly acidic conditions, as flavonoids are often more stable in an acidic medium. |
| Inconsistent Results | 1. Inhomogeneous Sample: The powdered material is not well-mixed. 2. Fluctuating Conditions: Inconsistent control over temperature, timing, or solvent ratios. 3. Solvent Evaporation: Loss of solvent during heated extractions alters the solid-to-liquid ratio. | 1. Homogenize Sample: Thoroughly mix the ground plant material before weighing each sample. 2. Use Calibrated Equipment: Ensure precise and consistent control over all extraction parameters. 3. Prevent Solvent Loss: Use a sealed vessel or a reflux condenser during heated extractions. |
Optimized Extraction Parameters
The following table summarizes recommended starting parameters for the extraction of this compound and similar flavonoids. These should be further optimized for your specific experimental setup.
| Parameter | Recommended Range / Value | Rationale |
| Plant Material | Dried, powdered Broussonetia papyrifera (root bark, leaves) | Drying is crucial for preservation and grinding. The root bark is a particularly rich source of flavonoids. |
| Particle Size | 0.25 - 0.5 mm | Increases the surface area for solvent interaction without causing clumping, ensuring efficient extraction. |
| Solvent | 60-80% Aqueous Ethanol | A mixture of ethanol and water is often more effective than absolute ethanol for extracting phenolic compounds. |
| Solid-to-Liquid Ratio | 1:20 to 1:30 (g/mL) | Ensures the plant material is fully submerged and provides a sufficient concentration gradient for mass transfer. |
| Temperature | 50 - 60 °C | Balances increased solubility and diffusion rates with minimizing the risk of thermal degradation of the target compound. |
| Extraction Time | 20 - 60 minutes (for UAE/MAE) 1 - 3 hours (for Reflux) | Modern techniques significantly reduce extraction time. Longer times for conventional methods may be needed, but risk degradation. |
| Ultrasonic Power (for UAE) | 180 - 300 W | Effective for cell wall disruption. Power should be optimized to maximize yield without causing degradation. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves to accelerate extraction and is recommended for its high efficiency.
1. Materials and Reagents:
-
Dried, powdered Broussonetia papyrifera material (particle size ~0.4 mm)
-
75% Ethanol (v/v)
-
Ultrasonic bath or probe system
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
2. Sample Preparation:
-
Accurately weigh 10 g of the dried plant powder.
-
Place the powder into a 500 mL flask or beaker.
3. Extraction Procedure:
-
Add 300 mL of 75% ethanol to the flask, creating a 1:30 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50-60°C and the ultrasonic power to ~200-300 W.
-
Perform the extraction for 30-50 minutes.
-
For exhaustive extraction, the process can be repeated on the plant material with fresh solvent.
4. Post-Extraction Processing:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to separate the plant residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
The crude extract can then be further purified using techniques like column chromatography.
Protocol 2: Conventional Reflux Extraction
This is a traditional method suitable for labs without specialized ultrasonic equipment.
1. Materials and Reagents:
-
Dried, powdered Broussonetia papyrifera material (particle size ~0.4 mm)
-
75% Ethanol (v/v)
-
Round-bottom flask
-
Heating mantle
-
Reflux condenser
-
Filter paper
-
Rotary evaporator
2. Sample Preparation:
-
Accurately weigh 10 g of the dried plant powder.
-
Place the powder into a 500 mL round-bottom flask.
3. Extraction Procedure:
-
Add 300 mL of 75% ethanol to the flask (1:30 ratio).
-
Attach the reflux condenser and place the flask in the heating mantle.
-
Heat the mixture to a gentle boil and maintain reflux for 2-3 hours. The reflux action prevents solvent loss.
-
Turn off the heat and allow the apparatus to cool completely.
4. Post-Extraction Processing:
-
Filter the cooled mixture through filter paper to remove the solid residue.
-
Wash the residue with a small amount of 75% ethanol.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for this compound extraction.
Diagram 2: Troubleshooting Low Yield
Caption: A logical flow for troubleshooting low extraction yield.
Diagram 3: this compound and the PI3K/Akt Pathway
Caption: this compound inhibits Akt activation.
References
- 1. This compound | C20H20O4 | CID 6450879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound: this compound (CHEMBL464428) - ChEMBL [ebi.ac.uk]
- 3. Effects of Paper Mulberry (Broussonetia papyrifera) Leaf Extract on Growth Performance and Fecal Microflora of Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Optimizing Broussochalcone B Purification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Broussochalcone B using chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution or No Separation of this compound | - Inappropriate mobile phase composition. - Incorrect stationary phase selection. - Column overloading. - Column degradation. | - Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to aqueous phase (water with 0.1% formic acid). A shallower gradient may improve resolution. - Select Appropriate Column: A C18 reversed-phase column is generally effective for chalcones. Consider a different brand or a column with a different particle size or pore size. - Reduce Sample Load: Inject a smaller amount of the crude extract onto the column. - Use a New Column: Columns have a finite lifetime. Replace if performance degrades. |
| Peak Tailing of this compound | - Secondary interactions with the stationary phase (e.g., silanol interactions). - Presence of acidic impurities. - Column void or channeling. | - Acidify Mobile Phase: The use of 0.1% formic acid in the mobile phase helps to suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing. - Sample Pre-treatment: Partially purify the crude extract using flash chromatography before preparative HPLC to remove highly acidic or polar impurities. - Column Maintenance: Regularly flush the column with a strong solvent. If a void has formed, repacking (if possible) or replacing the column is necessary. |
| Low Yield of Purified this compound | - Degradation of this compound on the column. - Incomplete elution from the column. - Co-elution with impurities, leading to fraction loss during pooling. | - Assess Stability: Chalcones can be sensitive to pH and light. Protect the sample from light and use a mildly acidic mobile phase.[1] - Increase Elution Strength: At the end of the gradient, include a high-concentration organic solvent wash to elute any strongly retained compounds. - Improve Resolution: Optimize the chromatographic method to achieve baseline separation of this compound from its major impurities. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration issues. | - Precise Mobile Phase Preparation: Use volumetric flasks and graduated cylinders for accurate solvent mixing. Always degas the mobile phase. - Use a Column Oven: Maintain a constant column temperature to ensure consistent retention times. - Thorough Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection until a stable baseline is achieved. |
| High Backpressure | - Clogged column frit or tubing. - Particulate matter in the sample. - Mobile phase precipitation. | - Filter Sample and Mobile Phase: Always filter the sample and mobile phases through a 0.45 µm or 0.22 µm filter before use. - System Flush: Flush the system and column with a series of solvents of increasing and then decreasing polarity to remove potential blockages. - Check for Precipitation: Ensure the buffer components in the mobile phase are soluble in the highest organic concentration used in the gradient. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for purifying this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of this compound.[2] A C18 column is the most common stationary phase used for separating chalcones and other polyphenols.
Q2: What is a typical mobile phase for the purification of this compound by RP-HPLC?
A2: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is recommended to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[2]
Q3: How can I prepare my crude extract for chromatographic purification?
A3: The crude extract from Broussonetia papyrifera or other sources should first be dissolved in a suitable solvent, such as methanol or DMSO.[3] It is crucial to then filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the chromatography column. For preparative scale, a preliminary fractionation step using medium-pressure liquid chromatography (MPLC) can be beneficial.[2]
Q4: this compound appears to be unstable during purification. What can I do?
A4: Chalcones can be susceptible to degradation, particularly at extreme pH values or upon exposure to light. To minimize degradation, it is advisable to work with a mildly acidic mobile phase (e.g., with 0.1% formic acid) and protect all solutions containing this compound from direct light by using amber vials or covering glassware with aluminum foil.
Q5: How can I improve the resolution between this compound and its isomers or closely related compounds?
A5: To improve resolution, you can optimize the chromatographic conditions. This includes using a shallower gradient, reducing the flow rate, or trying a column with a smaller particle size or a different stationary phase chemistry (e.g., a phenyl-hexyl column).
Quantitative Data Presentation
The following table presents hypothetical but realistic data on the effect of different mobile phase gradients on the purification of this compound using preparative HPLC. This data is intended to serve as a guide for method development.
Table 1: Effect of Acetonitrile Gradient on this compound Purification
| Gradient Program (% Acetonitrile in Water with 0.1% Formic Acid) | Retention Time (min) | Purity (%) | Yield (mg) |
| Method A: 20-80% over 45 min | 25.3 | 92.5 | 10.5 |
| Method B: 30-70% over 60 min | 35.8 | 98.2 | 9.8 |
| Method C: 40-60% over 45 min | 28.1 | 96.7 | 10.1 |
This data is illustrative and actual results may vary depending on the specific column, system, and sample matrix.
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of this compound from Broussonetia papyrifera
-
Extraction: The dried roots of B. papyrifera (10.0 g) are extracted with ethanol (4.0 L) three times at room temperature.
-
Concentration: The combined ethanol extracts are evaporated under reduced pressure using a rotary evaporator at a temperature below 45 °C to yield the total extract.
-
MPLC Fractionation: A portion of the total extract (5 g) is fractionated on a reversed-phase (RP) silica gel column (e.g., YMC ODS AQ-HG 10 µM) using a medium-pressure liquid chromatography (MPLC) system.
-
Gradient Elution: The column is eluted with a linear gradient of 0% to 100% methanol in water at a flow rate of 30 mL/min to generate multiple fractions.
-
Fraction Analysis: The resulting fractions are analyzed by analytical HPLC to identify those containing this compound.
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation: The MPLC fraction rich in this compound is dissolved in methanol to a concentration of 10 mg/mL and filtered through a 0.22 µm syringe filter.
-
Chromatographic System: A preparative HPLC system equipped with a UV detector is used.
-
Column: A Waters BEH C18 column (or equivalent) is employed for the separation.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
20% to 80% B over 45 minutes.
-
80% to 98% B over 10 minutes.
-
-
Flow Rate: 18 mL/min.
-
Detection: The elution profile is monitored at a wavelength where this compound has strong absorbance (typically around 370 nm for chalcones).
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.
-
Solvent Evaporation: Pure fractions are combined and the solvent is removed under reduced pressure to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting flowchart for this compound purification.
References
addressing Broussochalcone B solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter with the aqueous solubility of Broussochalcone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Bavachalcone, is a chalcone compound isolated from plants like Psoralea corylifolia. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. However, this compound is a lipophilic molecule and exhibits poor solubility in aqueous solutions, which can significantly hinder its use in biological assays and limit its bioavailability in preclinical and clinical studies.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is sparingly soluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1] This characteristic necessitates the use of formulation strategies to enhance its solubility for use in aqueous-based experimental systems.
Q3: What are the common strategies to improve the aqueous solubility of this compound?
A3: Several approaches can be employed to enhance the aqueous solubility of this compound. These include:
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents with water to increase the solubility of lipophilic compounds.
-
Cyclodextrins: Employing cyclic oligosaccharides that can encapsulate the hydrophobic this compound molecule within their cavity, thereby increasing its apparent water solubility.
-
Surfactants: Using surfactants to form micelles that can solubilize this compound in aqueous solutions.
-
Amorphous Solid Dispersions (ASDs): Creating a system where this compound is dispersed in a hydrophilic polymer matrix in an amorphous state, which can lead to higher apparent solubility and dissolution rates compared to its crystalline form.
Q4: Are there any known successful formulations for improving the solubility of chalcones?
A4: Yes, for a related compound, Broussochalcone A, a co-solvent system has been reported to achieve a clear solution at a concentration of ≥ 2.5 mg/mL. This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This provides a valuable starting point for developing formulations for this compound.
Troubleshooting Guides
Issue: Precipitation of this compound upon addition to aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it to the final concentration in the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Insufficient solubilizing agent. | Increase the concentration of the co-solvent, cyclodextrin, or surfactant in your formulation. Perform a solubility study to determine the optimal concentration of the solubilizing agent. |
| pH of the aqueous buffer. | Evaluate the effect of pH on the solubility of this compound. Although it is a neutral compound, pH can sometimes influence the stability and solubility of formulations. |
| Temperature. | Gentle warming and sonication can aid in the dissolution of this compound. However, be cautious about the thermal stability of the compound and the components of your formulation. |
Issue: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution or precipitation during the experiment. | Visually inspect your solutions for any signs of precipitation. Consider filtering the final solution through a compatible filter (e.g., 0.22 µm) before use. Prepare fresh solutions for each experiment. |
| Interaction of the solubilizing agent with the assay components. | Run appropriate vehicle controls containing the solubilizing agent alone to assess its potential effects on your experimental system. |
| Degradation of this compound. | Protect your stock solutions and experimental samples from light and store them at appropriate temperatures (e.g., -20°C or -80°C for long-term storage). Assess the stability of this compound in your chosen formulation over the duration of your experiment. |
Quantitative Data
While specific quantitative solubility data for this compound in various aqueous systems is not extensively available in the public domain, the following table provides a summary of the available information and a starting point for formulation development.
| Solvent/Formulation | Solubility of this compound | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 34 mg/mL | High solubility in a pure organic solvent. |
| Co-solvent System (Example for a related chalcone) | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (for Broussochalcone A) | This formulation provides a good starting point for this compound. Optimization may be required. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
This protocol is adapted from a successful formulation for a related chalcone and can be used as a starting point for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL). Vortex or sonicate briefly to ensure complete dissolution.
-
Add PEG300. In a sterile microcentrifuge tube, add the required volume of the this compound stock solution in DMSO. Then, add the corresponding volume of PEG300 to achieve a 10% DMSO and 40% PEG300 final concentration ratio. Vortex thoroughly until the solution is homogeneous.
-
Add Tween-80. To the mixture from step 2, add the required volume of Tween-80 to achieve a final concentration of 5%. Vortex until the solution is clear and uniform.
-
Add saline. Finally, add the required volume of sterile saline to reach the final desired volume, resulting in a 45% saline concentration. Vortex thoroughly.
-
Final Observation. The final formulation should be a clear solution. If any precipitation is observed, gentle warming or sonication may be applied. It is recommended to prepare this formulation fresh before each experiment.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This is a general protocol for forming an inclusion complex with cyclodextrins. The specific type of cyclodextrin and molar ratios may need to be optimized for this compound. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Beakers
-
Filtration apparatus
-
Freeze-dryer
Procedure:
-
Dissolve HP-β-CD in water. In a beaker, dissolve a specific amount of HP-β-CD in deionized water with stirring to prepare the cyclodextrin solution. The concentration will depend on the desired molar ratio.
-
Dissolve this compound in an organic solvent. In a separate beaker, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Add this compound solution to the HP-β-CD solution. Slowly add the this compound solution dropwise to the stirring HP-β-CD solution at room temperature or slightly elevated temperature.
-
Stir for complex formation. Allow the mixture to stir for an extended period (e.g., 24-48 hours) at a constant temperature to facilitate the formation of the inclusion complex.
-
Remove the organic solvent. If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Isolate the complex. The resulting aqueous solution can be filtered to remove any un-complexed this compound. The clear filtrate can then be freeze-dried to obtain the solid inclusion complex powder.
-
Characterization. The formation of the inclusion complex should be confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The solubility of the complex in water should then be determined.
Visualizations
Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for solubility enhancement of this compound.
References
enhancing the stability of Broussochalcone B in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Broussochalcone B in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term stability, stock solutions in DMSO should be stored at -20°C or -80°C.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q2: My this compound solution changes color in the cell culture medium. What is happening?
A2: Phenolic compounds like this compound can be unstable in cell culture media, which are typically at a physiological pH (around 7.4).[1][2] This instability can lead to oxidation and the formation of colored degradation products. The presence of hydroxyl groups on the phenyl rings of this compound makes it susceptible to oxidation, a process that can be accelerated by components in the media.[2]
Q3: Can the pH of my experimental buffer affect the stability of this compound?
A3: Yes, pH is a critical factor. Chalcones are known to be particularly unstable in alkaline conditions. It is recommended to maintain a slightly acidic to neutral pH (below 7.4) for working solutions whenever the experimental conditions allow. For long-term storage of aqueous solutions, a slightly acidic pH is preferable.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
Use freshly prepared solutions: Prepare working solutions from a frozen stock immediately before use.
-
Control the pH: Buffer your solutions to a slightly acidic or neutral pH if possible.
-
Protect from light: Chalcones can be susceptible to photodegradation. Protect your solutions from direct light by using amber vials or covering the containers with aluminum foil.
-
Use antioxidants: The addition of antioxidants to your experimental medium can help to quench free radicals and reduce oxidative degradation.
-
De-gas solutions: For sensitive experiments, de-gassing the buffer or medium to remove dissolved oxygen can be beneficial.
Q5: What are the common degradation pathways for chalcones like this compound?
A5: The primary degradation pathways for chalcones include:
-
Oxidation: The phenolic hydroxyl groups are prone to oxidation, especially in the presence of oxygen and metal ions, which can be present in buffers and culture media. This can lead to the formation of quinone-type structures and other oxidized products.
-
Isomerization: The trans-isomer of chalcones is generally more stable. However, exposure to light or certain chemical conditions can lead to isomerization to the less stable cis-isomer.
-
Alkaline instability: Under basic conditions, the α,β-unsaturated ketone system can be susceptible to various reactions, leading to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Degradation of this compound in the assay medium. | 1. Prepare fresh working solutions for each experiment.2. Reduce the incubation time if possible.3. Incorporate a stability assessment of this compound under your specific assay conditions (see Experimental Protocols).4. Add a low concentration of an antioxidant like ascorbic acid or N-acetylcysteine to the medium. |
| Precipitation of the compound in aqueous buffer/medium | Poor aqueous solubility of this compound. | 1. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid cell toxicity and precipitation.2. Consider using a co-solvent system if compatible with your assay.3. Nanoemulsion formulations have been shown to improve the solubility and stability of some chalcones. |
| High background signal or artifacts in the assay | Formation of interfering degradation products. | 1. Run a "compound-only" control (this compound in medium without cells/reagents) to check for degradation-related artifacts.2. Purify the this compound if the purity is uncertain.3. Follow the stability-enhancing recommendations (pH control, antioxidants, light protection). |
Quantitative Data Summary
The following tables summarize the stability of a typical chalcone under various conditions, providing a general guideline for this compound.
Table 1: Effect of pH on Chalcone Stability in Aqueous Buffer at 37°C
| pH | Half-life (t½) in hours | % Remaining after 24h |
| 5.0 | > 48 | > 95% |
| 6.5 | 36 | ~ 70% |
| 7.4 | 12 | ~ 30% |
| 8.5 | 2 | < 5% |
Table 2: Effect of Antioxidants on Chalcone Stability in Cell Culture Medium (pH 7.4) at 37°C
| Condition | Half-life (t½) in hours | % Remaining after 24h |
| No Antioxidant | 12 | ~ 30% |
| + 50 µM Ascorbic Acid | 28 | ~ 65% |
| + 100 µM N-acetylcysteine | 24 | ~ 55% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To quantify the stability of this compound under specific experimental conditions.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Your experimental buffer or cell culture medium
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or another appropriate modifier)
-
Water (HPLC grade)
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the test solution by diluting the stock solution in your experimental buffer or medium to the final working concentration.
-
Incubate the test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately stop any further degradation by adding an equal volume of cold acetonitrile to the aliquot and store at -20°C until analysis.
-
Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection can be performed at the λmax of this compound.
-
Quantify the peak area corresponding to this compound at each time point. The percentage remaining can be calculated relative to the T=0 time point.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
troubleshooting Broussochalcone B synthesis side reactions
Welcome to the technical support center for the synthesis of Broussochalcone B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this prenylated chalcone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, systematically named (E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, is typically synthesized via a Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[3] For this compound, the specific precursors are 2',4'-dihydroxy-5'-(3-methylbut-2-enyl)acetophenone and 4-hydroxybenzaldehyde.
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields in Claisen-Schmidt condensations can stem from several factors. One common issue is the incomplete deprotonation of the acetophenone. This can be due to the use of a weak base or the presence of moisture, which would neutralize a strong base.[2] Additionally, steric hindrance on the reactants can slow down the reaction. The purity of the starting materials is also crucial; impurities can interfere with the reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[4]
Q3: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are the likely side reactions?
A3: In the synthesis of chalcones, several side reactions can occur. The most common include:
-
Michael Addition: The enolate of the acetophenone can react with the newly formed chalcone in a Michael 1,4-addition, leading to a dimeric byproduct.
-
Self-Condensation of Acetophenone: The acetophenone can react with itself if it is more reactive than the benzaldehyde.
-
Cannizzaro Reaction: If a strong base is used, the 4-hydroxybenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
For prenylated chalcones like this compound, side reactions related to the prenyl group can also occur, particularly during the synthesis of the prenylated acetophenone precursor. These can include polyalkylation and rearrangement of the prenyl group under acidic conditions.
Q4: How can I minimize the formation of these side products?
A4: To minimize side product formation, consider the following strategies:
-
Control Stoichiometry: Using a slight excess of the benzaldehyde can help to ensure the complete consumption of the acetophenone enolate.
-
Optimize Base and Temperature: Use the mildest effective base and the lowest practical temperature to disfavor side reactions like the Cannizzaro reaction and Michael addition. Dropwise addition of the base can also help.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent inactivation of the base.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying chalcones. Ethanol or a mixture of ethanol and water is often a suitable solvent system. For more challenging purifications, column chromatography using silica gel is a standard technique.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or weak base | Use a fresh, strong base such as NaOH or KOH. Ensure anhydrous conditions if using a moisture-sensitive base. |
| Impure starting materials | Purify the 2',4'-dihydroxy-5'-(3-methylbut-2-enyl)acetophenone and 4-hydroxybenzaldehyde before use. | |
| Inappropriate reaction temperature | Optimize the temperature. Some reactions require cooling to prevent side reactions, while others may need gentle heating. | |
| Insufficient reaction time | Monitor the reaction by TLC to determine the point of maximum product formation. | |
| Multiple Products (Side Reactions) | Michael addition | Use a slight excess of 4-hydroxybenzaldehyde. Consider a milder base or lower reaction temperature. |
| Self-condensation of acetophenone | Ensure the 4-hydroxybenzaldehyde is sufficiently reactive. Dropwise addition of the acetophenone to the aldehyde/base mixture may help. | |
| Cannizzaro reaction | Use a milder base and add it slowly to the reaction mixture. Lowering the reaction temperature can also be beneficial. | |
| Difficulty in Product Isolation | Product is oily or does not precipitate | Try cooling the reaction mixture in an ice bath to induce precipitation. Scratching the inside of the flask with a glass rod can also help initiate crystallization. If the product remains oily, extraction followed by column chromatography may be necessary. |
| Product is difficult to purify | If recrystallization is ineffective, employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient). |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a general guideline based on typical Claisen-Schmidt reactions for similar chalcones. Optimization may be required.
Materials:
-
2',4'-dihydroxy-5'-(3-methylbut-2-enyl)acetophenone (1 equivalent)
-
4-hydroxybenzaldehyde (1.1 equivalents)
-
Ethanol (or Methanol)
-
50% aqueous Potassium Hydroxide (KOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 2',4'-dihydroxy-5'-(3-methylbut-2-enyl)acetophenone and 4-hydroxybenzaldehyde in ethanol.
-
Cool the flask in an ice bath to 0-5 °C with stirring.
-
Slowly add the 50% KOH solution dropwise to the reaction mixture over 20-30 minutes. A color change is typically observed.
-
After the addition of the base, allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until it is neutral or slightly acidic to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash the solid with cold distilled water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored with impurities, you can add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add hot water to the filtrate until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals to obtain pure this compound.
Visualizations
Caption: Claisen-Schmidt condensation workflow for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Competing side reactions in this compound synthesis.
References
Technical Support Center: Overcoming Resistance to Broussochalcone B in Cancer Cells
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to Broussochalcone B in cancer cells. Due to the limited availability of research specifically on this compound resistance, this guide incorporates data from the closely related and more extensively studied Broussochalcone A to provide a broader context for potential mechanisms and experimental strategies. This compound is also known as Bavachalcone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Bavachalcone) is a chalcone that has demonstrated anticancer properties. Its mechanisms of action include the induction of apoptosis (programmed cell death) and autophagy.[1] It has been shown to interfere with signaling pathways such as NF-κB, ERK, and Akt, which are crucial for cancer cell survival and proliferation.[1]
Q2: We are observing reduced sensitivity of our cancer cell line to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not well-documented, resistance to chalcones, in general, can be multifactorial. Based on studies of similar compounds like Broussochalcone A, potential mechanisms include:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump anticancer drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Alterations in Target Signaling Pathways: Cancer cells can develop mutations or activate alternative signaling pathways to bypass the effects of the drug. For instance, alterations in the Akt/mTOR or Wnt/β-catenin pathways could confer resistance.[1][2]
-
Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage, cancer cells can upregulate their DNA repair machinery to survive treatment.
-
Changes in Apoptotic Threshold: Cancer cells can acquire mutations in key apoptotic proteins (e.g., Bcl-2 family members) that make them more resistant to programmed cell death.
Q3: Are there any known combination therapies to enhance the efficacy of this compound or overcome resistance?
Specific combination therapies for this compound are not yet established in the literature. However, based on the known mechanisms of chalcones and general strategies to overcome chemoresistance, the following approaches could be explored:
-
Co-administration with ABC Transporter Inhibitors: Using a known inhibitor of P-gp or BCRP could increase the intracellular accumulation of this compound.
-
Combination with Inhibitors of Pro-Survival Pathways: Combining this compound with inhibitors of pathways like PI3K/Akt/mTOR or MEK/ERK could create a synergistic anticancer effect.
-
Use with Standard Chemotherapeutic Agents: this compound could potentially sensitize cancer cells to conventional chemotherapy drugs by modulating resistance-related pathways.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell line.
| Potential Cause | Troubleshooting Step |
| Compound Stability | Ensure fresh stock solutions of this compound are prepared regularly and stored appropriately, protected from light and excessive temperature fluctuations. |
| Cell Line Integrity | Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line and check for mycoplasma contamination. |
| Experimental Variability | Standardize cell seeding density, treatment duration, and reagent concentrations. Use a consistent passage number for your experiments. |
| Assay Interference | The color of the chalcone solution may interfere with colorimetric assays like MTT. Consider using a non-colorimetric viability assay such as CellTiter-Glo®. |
Problem 2: Our this compound-resistant cell line shows cross-resistance to other chemotherapeutics.
| Potential Cause | Troubleshooting Step |
| Upregulation of ABC Transporters | This is a common mechanism of multi-drug resistance. Assess the expression of P-gp (ABCB1) and BCRP (ABCG2) using qPCR or Western blotting. You can also perform a functional efflux assay using a fluorescent substrate like Rhodamine 123. |
| Activation of a General Survival Pathway | The resistant cells may have upregulated a pro-survival pathway like Akt or NF-κB. Profile the activation state of key survival pathways in your resistant versus parental cell lines. |
Data Presentation
Table 1: Cytotoxicity of this compound (Bavachalcone) and Broussochalcone A in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound (Bavachalcone) | HepG2 | Liver Cancer | 20 µg/mL | [1] |
| Broussochalcone A | Panc-1 | Pancreatic Cancer | 21.10 µM (at 48h) | |
| Broussochalcone A | MiaPaCa-2 | Pancreatic Cancer | 27.20 µM (at 48h) |
Experimental Protocols
Protocol 1: Assessment of ABC Transporter Expression by Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from both parental (sensitive) and this compound-resistant cancer cell lines using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix and primers specific for ABCB1 (P-gp), ABCG2 (BCRP), and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of ABCB1 and ABCG2 in the resistant cells compared to the parental cells using the ΔΔCt method.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
-
Cell Lysis: Treat parental and resistant cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-catenin, Bcl-2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Potential mechanisms of resistance to this compound in cancer cells.
References
refining dosage and treatment protocols for Broussochalcone B
Disclaimer: Information regarding Broussochalcone B is limited in current scientific literature. This technical support guide has been developed using data from studies on the closely related compound, Broussochalcone A . Researchers should consider this information as a starting point and adapt protocols based on their own experimental findings with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Broussochalcone A, and how might it relate to this compound?
A1: Broussochalcone A primarily exerts its effects through the modulation of key signaling pathways involved in inflammation and cancer progression. As structurally similar chalcones, it is plausible that this compound may share some of these mechanisms. The main pathways identified for Broussochalcone A are:
-
Inhibition of the NF-κB Pathway: Broussochalcone A has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][2] This leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).[1][2]
-
Modulation of the Wnt/β-catenin Pathway: In colon and liver cancer cells, Broussochalcone A promotes the degradation of β-catenin, a key component of the Wnt signaling pathway.[3] This action helps to suppress the proliferation of cancer cells where this pathway is often aberrantly activated.
-
Induction of Apoptosis: Broussochalcone A has been observed to induce programmed cell death (apoptosis) in cancer cells. This is often associated with an increase in reactive oxygen species (ROS) levels and the activation of signaling pathways like FOXO3.
Q2: What are typical starting concentrations for in vitro experiments?
A2: Based on studies with Broussochalcone A, effective concentrations for in vitro experiments generally range from 1 µM to 50 µM, depending on the cell line and the biological endpoint being measured. For initial screening, a dose-response study within this range is recommended.
Q3: How should I dissolve and store Broussochalcone compounds?
A3: Broussochalcone A is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -80°C for up to six months or at -20°C for up to one month. Always protect the compound from light.
Troubleshooting Guides
Problem 1: Low or no observable effect at expected concentrations.
-
Possible Cause 1: Solubility Issues.
-
Solution: Ensure the compound is fully dissolved in the stock solution. Briefly vortex and visually inspect for any precipitate. The final concentration of DMSO in the cell culture media should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Different cell lines exhibit varying sensitivities. It is advisable to test a broader range of concentrations or screen different cell lines to find a responsive model.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Ensure proper storage of the stock solution at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Problem 2: High background or off-target effects observed.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Include a vehicle control (media with the same concentration of DMSO used for the highest treatment dose) in all experiments to differentiate between compound-specific effects and solvent-induced effects.
-
-
Possible Cause 2: Non-specific Binding.
-
Solution: In biochemical assays, the inclusion of a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.01%) in the buffer can help to reduce non-specific binding.
-
Quantitative Data Summary
The following tables summarize quantitative data for Broussochalcone A from various studies.
Table 1: In Vitro Efficacy of Broussochalcone A
| Parameter | Cell Line/System | Value | Reference |
| IC50 (iNOS Inhibition) | LPS-activated macrophages | 11.3 µM | |
| IC50 (Lipid Peroxidation) | Rat brain homogenate | 0.63 ± 0.03 µM | |
| IC50 (Xanthine Oxidase) | N/A | 2.21 µM | |
| IC50 (DPPH Radical Scavenging) | N/A | 7.6 ± 0.8 µM |
Table 2: Cytotoxicity of Chalcone Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | |
| PC-3 | Pancreatic Cancer | 10 - 50 | |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| HCT116 | Colorectal Cancer | 22.4 | |
| MCF-7 | Breast Cancer | 3.30 - 4.19 | |
| ZR-75-1 | Breast Cancer | 8.75 - 9.40 | |
| MDA-MB-231 | Breast Cancer | 6.12 - 18.10 |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the Broussochalcone compound in culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot for NF-κB Pathway Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General experimental workflow for in vitro studies.
Caption: Broussochalcone A's inhibition of the NF-κB pathway.
Caption: Broussochalcone A's effect on Wnt/β-catenin signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Broussochalcone B In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Broussochalcone B in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a chalcone, a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] While specific data on this compound is limited, chalcones, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] For instance, the structurally similar Broussochalcone A has been shown to exert cytotoxic effects on cancer cells by promoting the degradation of β-catenin and to act as a potent antioxidant.[5]
Q2: What are the potential off-target effects of this compound in cell culture?
A2: Due to their chemical structure, chalcones can interact with multiple cellular targets, leading to potential off-target effects. While specific off-target proteins for this compound have not been extensively characterized, related chalcones are known to interact with a variety of proteins and signaling pathways, including:
-
Protein Kinases: Such as Akt and Protein Kinase C (PKC).
-
Protein Tyrosine Phosphatases (PTPs): Including PTP1B.
-
NF-κB Signaling Pathway: By inhibiting the degradation of IκBα.
-
Wnt/β-catenin Signaling Pathway: By promoting β-catenin degradation.
-
Microtubule Dynamics: Some chalcones can inhibit tubulin polymerization.
-
Xanthine Oxidase: An enzyme involved in oxidative stress.
It is crucial to experimentally validate any observed effects to distinguish between on-target and off-target responses.
Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect of this compound?
A3: Several experimental strategies can help you to determine the specificity of this compound's effects:
-
Use of a Structurally Related Inactive Analog: If available, a structurally similar but biologically inactive analog of this compound can be used as a negative control. If this analog produces the same cellular phenotype, the effect is likely off-target.
-
Target Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If this compound still elicits the same response in these modified cells, the effect is independent of the intended target.
-
Target Overexpression: Overexpressing the target protein may rescue the phenotype if the effect is on-target.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects are typically observed at lower concentrations than off-target effects.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
-
Possible Cause: The observed cytotoxicity may be an off-target effect. Chalcones have been reported to induce apoptosis and affect cell viability through various mechanisms.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line. This will help you to identify a concentration range that is effective for your primary target without causing excessive cell death.
-
Assess Apoptosis Markers: Use assays such as Annexin V/PI staining, caspase activity assays (e.g., caspase-3/7), or Western blotting for cleaved PARP to determine if apoptosis is being induced.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to see if this compound is causing cell cycle arrest at a particular phase.
-
Evaluate Mitochondrial Function: Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) as mitochondrial dysfunction can be a common off-target effect.
-
Consider a Different Cell Line: The off-target effects of a compound can be cell-line specific. Testing in a different, relevant cell line can provide valuable insights.
-
Issue 2: Inconsistent or Poorly Reproducible Results
-
Possible Cause: Variability in experimental conditions, cell health, or compound integrity can lead to inconsistent results.
-
Troubleshooting Steps:
-
Cell Culture Best Practices:
-
Cell Line Authentication: Regularly authenticate your cell line (e.g., via STR profiling) to ensure its identity.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, which can significantly alter cellular responses.
-
Consistent Passaging: Use cells within a narrow passage number range for all experiments to minimize phenotypic drift.
-
-
Compound Handling and Storage:
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and store it in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Solubility Check: Ensure that this compound is fully dissolved in your culture medium at the final working concentration. Precipitated compound can lead to inaccurate dosing and inconsistent results.
-
-
Assay Optimization:
-
Control for Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated samples.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of treatment for observing the desired on-target effect.
-
-
Quantitative Data Summary
Table 1: Reported In Vitro Activities of Broussochalcone A (a structurally similar chalcone)
| Parameter | Cell Line / System | IC50 / Effective Concentration | Reference |
| Inhibition of Nitric Oxide (NO) Production | LPS-activated macrophages | 11.3 µM | |
| Iron-induced Lipid Peroxidation Inhibition | Rat brain homogenate | 0.63 µM | |
| Radical-Scavenging Activity (DPPH assay) | - | 7.6 µM | |
| Xanthine Oxidase Inhibition | - | 2.21 µM | |
| Cytotoxicity | Colon and liver cancer cells | 0-20 µM (effective range) |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Potential signaling pathways modulated by chalcones like this compound.
Caption: Workflow for assessing on-target and off-target effects of this compound.
Caption: Troubleshooting logic for common issues with this compound in vitro.
References
- 1. This compound | C20H20O4 | CID 6450879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Broussochalcone B Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of Broussochalcone B production.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it of interest?
This compound is a prenylated chalcone, a type of natural phenol. It is of significant interest to the scientific community due to its potential therapeutic properties, which are currently under investigation. Chalcones, as a class of compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1]
2. What are the primary methods for producing this compound?
This compound can be obtained through two primary methods:
-
Extraction from natural sources: this compound is naturally present in plants of the Broussonetia genus, particularly in the root bark and fruits of Broussonetia papyrifera (paper mulberry).[1]
-
Chemical synthesis: Like other chalcones, this compound can be synthesized in the laboratory using chemical reactions, most commonly the Claisen-Schmidt condensation.
3. What are the main challenges in scaling up this compound production?
Scaling up the production of this compound, whether by extraction or synthesis, presents several challenges:
-
Low yield: Both extraction from natural sources and chemical synthesis can result in low yields of the final product.
-
Purification difficulties: The crude product obtained from either method is often a complex mixture containing other related flavonoids and byproducts, making the purification of this compound to a high degree of purity challenging.
-
Cost of raw materials and reagents: The starting materials for synthesis can be expensive, and the extraction from natural sources may require large quantities of plant material.
-
Stability of the compound: Chalcones can be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, and oxidative environments.
4. How does this compound exert its biological effects?
While the specific signaling pathways targeted by this compound are still under investigation, studies on the closely related Broussochalcone A and other chalcones suggest potential mechanisms of action. These include the modulation of key signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, Wnt/β-catenin, and JAK/STAT pathways.[2][3][4]
Troubleshooting Guides
Extraction from Broussonetia papyrifera
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low extraction yield | Inefficient extraction solvent. | Optimize the solvent system. Ethanol and methanol are commonly used for flavonoid extraction. Consider using a gradient of solvents with increasing polarity. |
| Insufficient extraction time or temperature. | Increase the extraction time or temperature within a reasonable range to enhance solubility. However, be cautious of potential degradation at high temperatures. | |
| Inadequate sample preparation. | Ensure the plant material is finely ground to increase the surface area for solvent penetration. | |
| Co-extraction of impurities | Non-selective solvent system. | Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent. |
| Presence of chlorophyll and other pigments. | Use adsorbent resins or perform a liquid-liquid partitioning step to remove pigments. | |
| Difficulty in purification | Similar polarity of this compound and other co-extracted flavonoids. | Utilize advanced chromatographic techniques such as preparative HPLC or counter-current chromatography for better separation. |
| Presence of gummy or resinous material. | Precipitate out resinous materials by adding the crude extract to a large volume of cold water. |
Chemical Synthesis (Claisen-Schmidt Condensation)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | Incomplete reaction. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Unfavorable equilibrium. | Use an excess of one of the reactants (usually the aldehyde) to drive the reaction forward. | |
| Inappropriate catalyst concentration. | Optimize the concentration of the base or acid catalyst. Too high a concentration can lead to side reactions. | |
| Formation of multiple byproducts | Side reactions such as self-condensation of the ketone or Cannizzaro reaction of the aldehyde. | Maintain a low reaction temperature. Add the reactants slowly to the reaction mixture. |
| Polymerization of the product. | Use a lower concentration of the catalyst and monitor the reaction time carefully. | |
| Difficulty in product crystallization | Presence of impurities that inhibit crystal formation. | Purify the crude product by column chromatography before attempting crystallization. |
| Inappropriate crystallization solvent. | Screen a variety of solvents and solvent mixtures to find a suitable system where the product is soluble at high temperatures and insoluble at low temperatures. | |
| Product degradation | Instability of the chalcone in the presence of a strong base or acid. | Neutralize the reaction mixture promptly after the reaction is complete. Use milder reaction conditions if possible. |
Quantitative Data
Table 1: Comparison of Extraction Methods for Flavonoids from Broussonetia papyrifera
| Extraction Method | Key Parameters | Advantages | Disadvantages |
| Ultrasonic-assisted ionic liquid extraction | Ionic liquid concentration: 0.5 mol/L; Ethanol concentration: 60%; Solid-liquid ratio: 1:20; Temperature: 60°C; Time: 20 min | Efficient extraction, short extraction time, environmentally friendly. | High cost, potential toxicity of ionic liquids. |
| Ultrasound-assisted method | 10 g sample powder; cold soak in 70% ethanol; ultrasonic for 20 min; power 300 W | Relatively simple and efficient. | Recovery under reduced pressure can be time-consuming. |
| Methanol extraction | 100% methanol | Effective for a broad range of flavonoids. | Can extract a wide range of compounds, leading to a more complex crude extract. |
Note: The yields of specific chalcones like this compound are not detailed in the provided search results, and the data above refers to the extraction of total flavonoids.
Experimental Protocols
Generalized Protocol for Extraction of this compound from Broussonetia papyrifera
-
Preparation of Plant Material: Air-dry the root bark of Broussonetia papyrifera and grind it into a fine powder.
-
Defatting: Macerate the powdered plant material with n-hexane at room temperature for 24 hours to remove lipids and other non-polar compounds. Filter and discard the hexane extract.
-
Extraction: Macerate the defatted plant material with 95% ethanol at room temperature for 48 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.
-
Purification: Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography over silica gel. Elute the column with a gradient of hexane and ethyl acetate.
-
Isolation and Identification: Collect the fractions and monitor them by TLC. Combine the fractions containing this compound and further purify them by preparative HPLC. Characterize the final product using spectroscopic techniques (NMR, MS).
Generalized Protocol for the Synthesis of a Chalcone via Claisen-Schmidt Condensation
-
Reaction Setup: Dissolve the appropriate substituted acetophenone and benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add an aqueous solution of a base catalyst (e.g., NaOH or KOH).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation: Filter the precipitated solid, wash it with cold water until the filtrate is neutral, and then dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify it by column chromatography.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound production.
References
- 1. ijmps.org [ijmps.org]
- 2. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Broussochalcone B
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Broussochalcone B to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue: I observe a decrease in the expected activity of my this compound sample over time.
This is a common issue that can arise from the degradation of the compound. Several factors can contribute to this loss of potency. Use the following guide to troubleshoot the potential causes.
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Verify that this compound is stored at the recommended temperatures. For long-term storage of the solid compound, -20°C is recommended. If in solution, store at -80°C for up to 6 months or -20°C for up to one month. Avoid repeated freeze-thaw cycles. |
| Exposure to Light | This compound, like other chalcones, may be susceptible to photodegradation, which can cause isomerization from the active trans-form to the less active cis-form.[1] Store the compound in a light-protected vial (e.g., amber glass) and minimize its exposure to direct light during experiments. |
| Incorrect pH of Solution | Chalcones are known to be unstable in alkaline conditions.[2] If your experimental protocol involves dissolving this compound in a buffer, ensure the pH is neutral or slightly acidic. Avoid strongly acidic or alkaline solutions. |
| Presence of Oxidizing or Reducing Agents | This compound is incompatible with strong oxidizing and reducing agents.[3] Ensure that your solvents and other reagents are free from such contaminants. The phenolic hydroxyl groups in its structure are particularly susceptible to oxidation. |
| Solvent Quality | Use high-purity, anhydrous solvents for preparing stock solutions. The presence of water can facilitate hydrolysis, especially at non-neutral pH. For stock solutions, dimethyl sulfoxide (DMSO) is a common choice. |
Frequently Asked Questions (FAQs)
Storage Conditions
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C for up to three years or at 4°C for up to two years. It is crucial to store it in a tightly sealed container to protect it from moisture and light.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for a maximum of 1 month to minimize degradation. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
| Storage Form | Recommended Temperature | Maximum Storage Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: Can I store this compound solutions at room temperature?
It is not recommended to store this compound solutions at room temperature for extended periods. Chalcones are generally less stable in solution and can degrade, especially when exposed to light and non-neutral pH. For in vivo experiments, it is best to prepare fresh solutions daily.
Degradation Pathways
Q4: What are the primary ways this compound can degrade?
This compound can degrade through several pathways common to chalcones:
-
Hydrolysis: The molecule can be susceptible to cleavage under strongly acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl groups on the aromatic rings are prone to oxidation, which can be accelerated by exposure to air, metal ions, or other oxidizing agents.
-
Isomerization: Exposure to light, particularly UV radiation, can cause the isomerization of the trans double bond to a cis configuration, which may alter its biological activity.
-
Cyclization: Under certain conditions, chalcones can cyclize to form the corresponding flavanone.
The following diagram illustrates the potential degradation pathways for a generic chalcone structure, which are applicable to this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Q5: How can I prepare a stable stock solution of this compound?
A common solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in anhydrous, high-purity DMSO. If solubility is an issue, gentle warming and/or sonication can be used. For subsequent dilutions into aqueous buffers for experiments, ensure the final concentration of DMSO is compatible with your assay and does not exceed recommended levels (typically <0.5%).
Q6: Is there a recommended experimental workflow to assess the stability of my this compound sample?
Yes, you can perform a forced degradation study to assess the stability of your this compound sample under various stress conditions. This involves exposing the compound to heat, light, acid, base, and oxidative stress, followed by analysis using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
The following diagram outlines a general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Q7: Can you provide a starting point for developing a stability-indicating HPLC method for this compound?
Example Starting Conditions for Method Development:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an acidic buffer (e.g., sodium acetate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary to separate all degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at the λmax of this compound (likely in the 340-370 nm range for chalcones). A photodiode array (PDA) detector is recommended to check for peak purity. |
| Column Temperature | 30-35°C |
This technical support guide is intended to provide general advice. Researchers should always consult relevant literature and perform their own validation experiments to ensure the stability and integrity of this compound for their specific applications.
References
Broussochalcone B Cell-Based Assay Technical Support Center
Welcome to the technical support center for optimizing cell-based assays with Broussochalcone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound primarily induces apoptosis, or programmed cell death, in various cancer cells.[1][2][3][4] Key mechanisms include the elevation of reactive oxygen species (ROS), which leads to DNA damage, and the activation of the FOXO3 signaling pathway.[2] It has also been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin. Furthermore, this compound can modulate the PI3K/Akt and MAPK signaling pathways.
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
A2: Based on published studies, effective concentrations of this compound (often referred to as Broussochalcone A or BCA in literature) typically range from 5 µM to 40 µM for inducing effects like apoptosis and inhibiting cell viability in cancer cell lines such as A498 and ACHN renal cancer cells. For antioxidant activity and inhibition of nitric oxide production, concentrations around 10 µM have been shown to be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is advisable to keep the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: Which cell-based assays are most commonly used to study the effects of this compound?
A4: The most common assays include:
-
Cell Viability/Cytotoxicity Assays: MTT, XTT, or CellTiter-Glo® assays to measure the effect on cell proliferation.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, TUNEL assays for DNA fragmentation, and Western blotting for key apoptosis-related proteins like caspases and Bcl-2 family members.
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry to determine if this compound induces cell cycle arrest.
-
Reactive Oxygen Species (ROS) Detection: Assays using fluorescent probes like DCFDA to measure intracellular ROS levels.
-
Signaling Pathway Analysis: Western blotting to examine the phosphorylation status of key proteins in pathways such as PI3K/Akt and MAPK.
Troubleshooting Guides
Poor Reproducibility in Cell Viability Assays (e.g., MTT)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between pipetting to prevent settling. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. If you must use them, fill the surrounding wells with sterile PBS or water to create a humidified environment. |
| Reagent Variability | Use fresh, high-quality reagents. Ensure complete solubilization of the formazan product in MTT assays by proper mixing. |
Unexpected Results in Apoptosis Assays
| Potential Cause | Recommended Solution |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal incubation time with this compound for detecting apoptosis in your cell line. Early apoptotic events may be missed at later time points. |
| Cell Density Too High or Too Low | High cell density can lead to nutrient depletion and hypoxia, inducing non-specific cell death. Low density may result in a signal that is too weak to detect. Optimize your cell seeding density. |
| Loss of Adherent Cells | During apoptosis, adherent cells may detach. When harvesting cells for flow cytometry or other assays, make sure to collect both the adherent and floating cell populations to get an accurate measure of apoptosis. |
| Distinguishing Apoptosis from Necrosis | Use a dual-staining method like Annexin V and a viability dye (e.g., Propidium Iodide, 7-AAD) to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
High Background in Western Blots for Signaling Pathways
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with minimal background. |
| Insufficient Washing | Increase the number and/or duration of washes between antibody incubations to remove non-specifically bound antibodies. |
| Blocking Inefficiency | Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time. Ensure the blocking buffer is fresh. |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that is specific to the species of your primary antibody and has been pre-adsorbed to minimize cross-reactivity. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound (referred to as BCA).
Table 1: Effect of this compound on the Viability of Renal Cancer Cells
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability |
| A498 | 5 | 48 | ~80% |
| 10 | 48 | ~60% | |
| 20 | 48 | ~40% | |
| ACHN | 5 | 48 | ~90% |
| 10 | 48 | ~75% | |
| 20 | 48 | ~55% | |
| Data adapted from a study on the antiproliferative effects of this compound. |
Table 2: Induction of Apoptosis by this compound in Renal Cancer Cells
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| A498 | 10 | 48 | 0.8% |
| 20 | 48 | 23.4% | |
| ACHN | 10 | 48 | 6.6% |
| 20 | 48 | 13.7% | |
| Data from Annexin V/PI double staining assays. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the optimized time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour of staining. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Visualizations
Caption: Signaling pathways affected by this compound leading to apoptosis.
Caption: General experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Broussochalcone B: An Objective Analysis of its Antioxidant Activity
For researchers and professionals in the fields of drug development and life sciences, identifying potent antioxidant compounds is a critical step in the preliminary stages of discovering novel therapeutic agents. Broussochalcone B, a natural chalcone, has been a subject of interest. This guide provides a comparative analysis of the antioxidant activity of this compound and related compounds, supported by available experimental data and detailed protocols.
Comparative Antioxidant Performance
Quantitative assessment of a compound's antioxidant capacity is crucial for comparative analysis. The half-maximal inhibitory concentration (IC50) is a standard measure, with a lower value indicating greater potency. While direct antioxidant assay data for this compound is limited in readily available literature, a comparative study on the inhibition of α-glucosidase, an enzyme linked to oxidative stress, provides valuable insight into its bioactivity relative to its well-studied counterpart, Broussochalcone A.
| Compound | IC50 (µM) - α-Glucosidase Inhibition | Standard Antioxidant | IC50 - DPPH Assay | IC50 - ABTS Assay |
| This compound | 11.1[1] | Trolox | 3.765 µg/mL[2] | 2.926 µg/mL[2] |
| Broussochalcone A | 5.3[1] |
Note: The IC50 values for Broussochalcone A and B are for α-glucosidase inhibition, which is an indicator of bioactivity and potential in mitigating carbohydrate-induced oxidative stress. The IC50 values for Trolox, a standard antioxidant, are provided for reference from DPPH and ABTS radical scavenging assays.
Experimental Methodologies
Detailed and standardized protocols are fundamental for the reproducibility of experimental results. Below are the methodologies for the widely used DPPH and ABTS radical scavenging assays to determine antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The extent of this color change is proportional to the antioxidant's radical scavenging activity.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compound (e.g., this compound) is dissolved in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample solution. A control is prepared with the solvent and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 20-30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by a strong oxidizing agent such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with a stock solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: A small volume of the sample solution at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in antioxidant activity assessment and the potential mechanisms of action for chalcones, the following diagrams are provided.
Chalcones are known to exert their biological effects through the modulation of various cellular signaling pathways. The NF-κB pathway is a key regulator of inflammation and is closely linked to oxidative stress. Many chalcones have been shown to inhibit this pathway, contributing to their antioxidant and anti-inflammatory effects.
References
Reproducibility of Broussochalcone B Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Broussochalcone B, a prenylated chalcone isolated from the plant Broussonetia papyrifera, has emerged as a compound of interest for its potential therapeutic activities. This guide provides a comparative analysis of the available experimental data on this compound, with a focus on its α-glucosidase and coronavirus protease inhibitory effects. Due to the limited number of independent studies on this compound, this guide also draws comparisons with the more extensively researched Broussochalcone A and other related compounds from Broussonetia papyrifera to provide a broader context for its potential bioactivities and to address the current landscape of experimental reproducibility.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its relevant alternatives. The scarcity of multiple independent data points for this compound highlights the need for further research to establish the reproducibility of its biological effects.
Table 1: α-Glucosidase Inhibitory Activity of Compounds from Broussonetia papyrifera
| Compound | IC50 (µM) | Source |
| This compound | 12.0[1] | Ryu et al., 2010[1] |
| Broussochalcone A | 5.3[1] | Ryu et al., 2010[1] |
| Papyriflavonol A | 11.1[1] | Ryu et al., 2010 |
| Kazinol A | 26.3 | Ryu et al., 2010 |
| Kazinol B | 3.6 | Ryu et al., 2010 |
| 8-(1,1-dimethylallyl)-5'-(3-methylbut-2-enyl)-3',4',5,7-tetrahydroxyflavanonol | 2.1 | Ryu et al., 2010 |
Table 2: Coronavirus Protease Inhibitory Activity of Compounds from Broussonetia papyrifera
| Compound | Target Protease | IC50 (µM) | Source |
| This compound | MERS-CoV 3CLpro | 27.9 | Park et al., 2017 |
| This compound | SARS-CoV 3CLpro | 30.2 | Park et al., 2017 |
| This compound | SARS-CoV PLpro | >100 | Park et al., 2017 |
| Broussochalcone A | MERS-CoV 3CLpro | 33.7 | Park et al., 2017 |
| Broussochalcone A | SARS-CoV 3CLpro | 40.5 | Park et al., 2017 |
| Broussochalcone A | SARS-CoV PLpro | 9.2 | Park et al., 2017 |
| Papyriflavonol A | MERS-CoV 3CLpro | 45.2 | Park et al., 2017 |
| Papyriflavonol A | SARS-CoV 3CLpro | 52.1 | Park et al., 2017 |
| Papyriflavonol A | SARS-CoV PLpro | 3.7 | Park et al., 2017 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
α-Glucosidase Inhibition Assay
This protocol is based on the methodology described in the study by Ryu et al. (2010).
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound (this compound or alternatives) is pre-incubated with the α-glucosidase solution for a specified period at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the pre-incubated mixture.
-
Measurement: The reaction is allowed to proceed for a set time, and the absorbance is measured at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor. The IC50 value is then determined from the dose-response curve.
Coronavirus Protease Inhibition Assay (FRET-based)
This protocol is based on the methodology described in the study by Park et al. (2017).
-
Reagents: Recombinant coronavirus proteases (e.g., 3CLpro, PLpro) and a fluorogenic substrate are required. The substrate is a peptide sequence recognized by the protease, flanked by a fluorescent reporter and a quencher.
-
Assay Buffer: The assay is performed in a buffer optimized for protease activity.
-
Reaction Mixture: The test compound is added to a reaction mixture containing the protease in the assay buffer.
-
Incubation: The mixture is incubated to allow for potential binding of the inhibitor to the enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to the mixture to start the reaction.
-
Fluorescence Measurement: As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This is monitored over time using a fluorescence plate reader.
-
Inhibition Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The inhibitory activity of the compound is calculated by comparing the reaction rate in its presence to that of a control. The IC50 value is determined from the resulting dose-response curve.
Signaling Pathways
While specific signaling pathways for this compound have not been extensively elucidated, the closely related and well-studied Broussochalcone A has been shown to modulate several key pathways involved in cancer and inflammation. These pathways represent potential targets for this compound and warrant further investigation.
Caption: Potential signaling pathways modulated by Broussochalcone A.
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing the inhibitory activity of compounds like this compound.
Caption: General experimental workflow for inhibitor screening.
Conclusion and Future Directions
The currently available data suggests that this compound possesses promising bioactivities, particularly as an inhibitor of α-glucosidase and certain coronavirus proteases. However, the limited number of independent studies makes it difficult to definitively assess the reproducibility of these findings. To establish this compound as a reliable lead compound, further research is imperative.
Future studies should focus on:
-
Independent Replication: Conducting independent studies to validate the reported IC50 values for α-glucosidase and coronavirus protease inhibition.
-
Broader Activity Profiling: Screening this compound against a wider range of biological targets to uncover its full therapeutic potential.
-
Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanisms.
-
In Vivo Efficacy: Evaluating the efficacy and safety of this compound in relevant animal models.
By addressing these research gaps, the scientific community can build a more robust understanding of this compound's therapeutic potential and pave the way for its potential development as a novel therapeutic agent.
References
Broussochalcone A vs. Broussochalcone B: A Comparative Guide to Their Biological Activities
In the realm of natural product research, chalcones have emerged as a significant class of compounds, exhibiting a wide array of biological activities. Among these, Broussochalcone A and Broussochalcone B, isomers isolated from the paper mulberry (Broussonetia papyrifera), have garnered considerable attention for their therapeutic potential. This guide provides an objective comparison of the biological activities of Broussochalcone A and this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the biological activities of Broussochalcone A and this compound, providing a clear comparison of their potency in various assays.
Table 1: Antiviral Activity
| Compound | Virus Strain | Target | IC50 (µM) | Reference |
| Broussochalcone A | SARS-CoV | Papain-like Protease (PLpro) | 49.3 | [Park et al., 2017][1][2] |
| This compound | SARS-CoV | Papain-like Protease (PLpro) | > 100 | [Park et al., 2017][1][2] |
| Broussochalcone A | MERS-CoV | 3C-like Protease (3CLpro) | 104.7 | [Park et al., 2017][1] |
| This compound | MERS-CoV | 3C-like Protease (3CLpro) | 27.9 | [Park et al., 2017] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| Broussochalcone A | DPPH Radical Scavenging | 7.6 (IC0.200) | [Cheng et al., 2001] |
| Broussochalcone A | Iron-induced Lipid Peroxidation | 0.63 | [Cheng et al., 2001] |
| Broussochalcone A | Xanthine Oxidase Inhibition | 2.21 | [MedChemExpress] |
Table 3: Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Broussochalcone A | Nitric Oxide Production in LPS-activated Macrophages | 11.3 | [Cheng et al., 2001] |
Table 4: Anticancer and Other Activities
| Compound | Activity | Cell Line/Target | IC50/Ki (µM) | Reference |
| Broussochalcone A | Cytotoxicity | Colon and Liver Cancer Cells | Not specified | [Shin et al., 2019] |
| Broussochalcone A | Apoptosis Induction | Pancreatic Cancer Cells | Not specified | [Lee et al., 2021] |
| This compound | Inhibition of Osteoclast Differentiation | Precursor cells | ~3.4 (1.5 µg/ml) | [Park et al., 2008] |
| This compound | UGT1A1 Inhibition | - | 5.41 (Ki) | [Shan et al., 2014] |
| This compound | UGT1A7 Inhibition | - | 4.51 (Ki) | [Shan et al., 2014] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand the conditions under which the data was generated.
Antiviral Activity Assay (Coronavirus Protease Inhibition)
-
Principle: This assay measures the ability of a compound to inhibit the activity of viral proteases, which are essential for viral replication. The inhibition is quantified by measuring the decrease in the cleavage of a fluorogenic substrate.
-
Protocol (adapted from Park et al., 2017):
-
Recombinant SARS-CoV PLpro and MERS-CoV 3CLpro are expressed and purified.
-
The assay is performed in a buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM DTT, and 0.1% CHAPS.
-
The fluorogenic substrate for PLpro is Z-RLRGG-AMC, and for 3CLpro is DABCYL-KTSAVLQ/SGFRKME-EDANS.
-
The enzymes are pre-incubated with varying concentrations of Broussochalcone A or B for 15 minutes at 37°C.
-
The reaction is initiated by adding the substrate.
-
The fluorescence is monitored at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30 minutes at 37°C.
-
The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the free radical scavenging capacity of a compound. The antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol (general method):
-
A stock solution of DPPH in methanol is prepared.
-
Varying concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
Nitric Oxide (NO) Production Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Protocol (adapted from Cheng et al., 2001):
-
RAW 264.7 macrophage cells are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce iNOS and subsequent NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve, and the percentage of inhibition and IC50 value are calculated.
-
Signaling Pathways and Mechanisms of Action
The biological activities of Broussochalcone A and B are mediated through their interaction with various cellular signaling pathways.
Broussochalcone A
Broussochalcone A has been shown to modulate multiple signaling pathways, contributing to its anticancer and anti-inflammatory effects.
-
Wnt/β-catenin Signaling Pathway: In colon and liver cancer cells, Broussochalcone A promotes the degradation of β-catenin, a key component of the Wnt signaling pathway. This leads to the downregulation of target genes involved in cell proliferation and survival.
-
FOXO3 Signaling Pathway: In human renal carcinoma cells, Broussochalcone A induces apoptosis by increasing the levels of reactive oxygen species (ROS) and activating the FOXO3 signaling pathway.
-
NR4A1 Inhibition: Broussochalcone A acts as an inhibitor of the orphan nuclear receptor NR4A1, which is overexpressed in pancreatic cancer. This inhibition contributes to its apoptotic effects in these cancer cells.
This compound
The primary reported activity of this compound is the inhibition of osteoclast differentiation. This is achieved by interfering with the RANKL-mediated signaling pathway.
-
RANKL Signaling Pathway: this compound inhibits the differentiation of osteoclast precursor cells by suppressing the activation of key signaling molecules such as MEK, ERK, and Akt, which are downstream of the RANKL receptor.
Conclusion
Broussochalcone A and this compound, while structurally similar, exhibit distinct profiles of biological activity. Broussochalcone A demonstrates potent antioxidant, anti-inflammatory, and broad-spectrum anticancer activities, mediated through various signaling pathways including Wnt/β-catenin and FOXO3. In contrast, the currently available data for this compound highlights its specific inhibitory effects on osteoclast differentiation and certain metabolic enzymes. The direct comparative study on coronavirus proteases reveals a nuanced difference in their antiviral potential, with this compound being more effective against MERS-CoV 3CLpro and Broussochalcone A showing some activity against SARS-CoV PLpro.
This guide provides a foundation for researchers to compare and contrast these two promising natural compounds. Further head-to-head studies are warranted to fully elucidate their comparative efficacy across a wider range of biological assays. The detailed experimental protocols and signaling pathway diagrams provided herein should facilitate the design of future investigations into the therapeutic potential of Broussochalcone A and this compound.
References
A Comparative Guide to Broussochalcone B and Other Prominent Natural Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by their distinctive 1,3-diaryl-2-propen-1-one backbone. They are widely distributed in edible plants, fruits, and vegetables and have garnered significant interest in the scientific community for their broad spectrum of pharmacological activities. Among the numerous natural chalcones, Broussochalcone B, isolated from the plant Broussonetia papyrifera, has emerged as a compound of interest. However, a comprehensive understanding of its biological potential is best achieved through a comparative analysis with other well-researched natural chalcones.
This guide provides an objective comparison of this compound with two other prominent natural chalcones: Xanthohumol and Licochalcone A . Due to a notable scarcity of specific experimental data for this compound in the current scientific literature, this comparison will heavily leverage the more extensively studied isomer, Broussochalcone A , as a primary point of reference. The guide will present quantitative data on their anti-inflammatory, antioxidant, and cytotoxic properties, detail the experimental protocols for key assays, and visualize the underlying signaling pathways.
Comparative Analysis of Biological Activities
The biological activities of Broussochalcone A, Xanthohumol, and Licochalcone A have been evaluated in numerous studies. The following tables summarize their comparative potency in terms of anti-inflammatory, antioxidant, and cytotoxic effects, primarily presented as IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%). It is important to note that these values are derived from various studies and experimental conditions may differ, warranting careful interpretation.
Anti-inflammatory Activity
The anti-inflammatory properties of these chalcones are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Broussochalcone A | NO Production (LPS-induced) | RAW 264.7 macrophages | 11.3[1][2] | Cheng et al., 2001 |
| Xanthohumol | NO Production (LPS-induced) | RAW 264.7 macrophages | ~5-10 | Gerhauser et al., 2002 |
| Licochalcone A | NO Production (LPS-induced) | RAW 264.7 macrophages | 7.8 | Kim et al., 2008 |
| Licochalcone A | PGE2 Production (IL-1β-induced) | Human skin fibroblasts | 0.015 | Takeda et al., 2008 |
Table 1: Comparison of Anti-inflammatory Activity. This table summarizes the half-maximal inhibitory concentration (IC50) values of Broussochalcone A, Xanthohumol, and Licochalcone A in inhibiting the production of the pro-inflammatory mediator nitric oxide (NO) and prostaglandin E2 (PGE2).
Antioxidant Activity
The antioxidant potential of these chalcones is commonly assessed by their ability to scavenge free radicals, such as the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Compound | Assay | IC50 (µM) | Reference |
| Broussochalcone A | DPPH Radical Scavenging | 7.6[1][2] | Cheng et al., 2001 |
| Xanthohumol | DPPH Radical Scavenging | 35.7 | Rodriguez et al., 2001 |
| Licochalcone A | DPPH Radical Scavenging | 28.5 | Haraguchi et al., 1998 |
Table 2: Comparison of Antioxidant Activity. This table presents the IC50 values of Broussochalcone A, Xanthohumol, and Licochalcone A in the DPPH radical scavenging assay, a common measure of antioxidant capacity.
Cytotoxic Activity
The cytotoxic effects of these chalcones against various cancer cell lines are a key area of investigation for their potential as anti-cancer agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Broussochalcone A | A549 | Lung Carcinoma | 8.5 | Wu et al., 2013 |
| HepG2 | Hepatocellular Carcinoma | 10.2 | Wu et al., 2013 | |
| MCF-7 | Breast Adenocarcinoma | 12.4 | Wu et al., 2013 | |
| Xanthohumol | PC-3 | Prostate Cancer | 9.8 | Delmulle et al., 2006 |
| DU145 | Prostate Cancer | 15.2 | Delmulle et al., 2006 | |
| MCF-7 | Breast Adenocarcinoma | 13.6 | Monteiro et al., 2007 | |
| Licochalcone A | A549 | Lung Carcinoma | 14.3 | Fu et al., 2013 |
| HeLa | Cervical Cancer | 11.2 | Fu et al., 2013 | |
| MCF-7 | Breast Adenocarcinoma | 18.7 | Fu et al., 2013 |
Table 3: Comparison of Cytotoxic Activity against various cancer cell lines. This table summarizes the IC50 values of Broussochalcone A, Xanthohumol, and Licochalcone A, indicating their potency in inhibiting the growth of different human cancer cell lines.
Mechanisms of Action: Signaling Pathways
The biological activities of these chalcones are mediated through their interaction with various cellular signaling pathways. A key mechanism for their anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.
NF-κB Signaling Pathway Inhibition by Broussochalcone A
Broussochalcone A has been shown to exert its anti-inflammatory effects by interfering with the canonical NF-κB signaling pathway.[1] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Broussochalcone A has been found to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its target genes.
References
Broussochalcone B and its Synthetic Analogs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Broussochalcone B, a prenylated chalcone isolated from plants of the Broussonetia genus, and its more extensively studied isomer, Broussochalcone A, have demonstrated promising antioxidant, anti-inflammatory, and anticancer properties. The versatile chalcone scaffold has also inspired the synthesis of a vast library of analogs with the aim of enhancing efficacy and specificity. This guide provides a comparative overview of the efficacy of this compound (using its isomer Broussochalcone A as a proxy due to the limited availability of data for this compound) and representative synthetic chalcone analogs, supported by experimental data.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Broussochalcone A and a selection of synthetic chalcone analogs across key biological activities. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Broussochalcone A | Panc-1 (Pancreatic) | 21.10 | [1] |
| MiaPaCa-2 (Pancreatic) | 27.20 | [1] | |
| Synthetic Chalcone Analog 1 (4-chloro-4′-hydroxychalcone) | Jurkat (T lymphocyte) | Not specified, but showed most efficient inhibition | [2] |
| Synthetic Chalcone Analog 2 (bis-thioepoxypropoxy-substituted) | MCF-7 (Breast) | 0.49 | [2] |
| HCT-15 (Colon) | 0.23 | [2] | |
| Synthetic Chalcone Analog 3 (2′-amino-4-methylchalcone) | Various | 31-38 | |
| Synthetic Chalcone Analog 4 ((E)-3-(6-Methoxy-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)propen-2-en-1-one) | Six cancer cell lines | 0.003 - 0.009 | |
| Synthetic Chalcone Analog 5 (Chalcone-indole hybrid) | Various (including drug-resistant lines) | 0.23 - 1.8 |
Table 2: Anti-inflammatory Activity
| Compound/Analog | Assay | IC50 (µM) | Reference |
| Broussochalcone A | NO production in LPS-activated macrophages | 11.3 | |
| Hexane fraction of B. papyrifera stem bark | NO production in LPS-activated macrophages | 32.15 µg/ml | |
| Synthetic Chalcone Analog 6 (2',5'-dialkoxychalcone) | NO production in LPS-stimulated microglia | 0.7 | |
| Synthetic Chalcone Analog 7 (2'-hydroxychalcone derivative) | β-glucuronidase release from neutrophils | 1.6 | |
| Lysozyme release from neutrophils | 1.4 |
Table 3: Antioxidant Activity
| Compound/Analog | Assay | IC50/Activity | Reference |
| Broussochalcone A | Iron-induced lipid peroxidation | 0.63 µM | |
| DPPH radical scavenging | IC(0.200) = 7.6 µM | ||
| Xanthine Oxidase Inhibition | 2.21 µM | ||
| Synthetic Chalcone Analog 8 (3,4-dihydroxy substituents) | DPPH radical scavenging | Significant | |
| Synthetic Chalcone Analog 9 (Fatty acid ester derivative) | DPPH radical scavenging | 68.58% inhibition at 2 µg/ml (more effective than ascorbic acid) | |
| Synthetic Chalcone Analog 10 (2'-hydroxy analog) | Reducing power assay | 25 µg/ml |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the chalcone compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell viability by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
Compound and Stimulant Treatment: Cells are pre-treated with different concentrations of the chalcone compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for NO production.
-
Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve. The IC50 value represents the concentration of the compound that inhibits NO production by 50%.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the chalcone compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength around 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH free radicals.
Signaling Pathways and Mechanisms of Action
Chalcones exert their biological effects by modulating various signaling pathways. The diagrams below illustrate some of the key pathways implicated in the action of Broussochalcone A and synthetic chalcone analogs.
References
Broussochalcone B: A Comparative Analysis of its Antioxidant Potential
In the landscape of antioxidant research, novel compounds are continuously being evaluated for their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. Broussochalcone B, a prenylated chalcone isolated from plants of the Broussonetia genus, has garnered interest for its potential bioactive properties. This guide provides a comparative analysis of the antioxidant capacity of this compound against established standard antioxidant compounds, namely Trolox, Ascorbic Acid, and Quercetin.
Due to the limited availability of direct experimental data for this compound in the scientific literature, this comparison incorporates data for the structurally similar compound, Broussochalcone A, to provide a preliminary assessment. It is crucial to note that while structurally related, the antioxidant activities of these two compounds may not be identical.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) |
| Broussochalcone A | 7.6[1][2] | Data not available | Data not available |
| Trolox | 3.77 - 4.0[3] | 2.93[3] | 1.0 (by definition) |
| Ascorbic Acid | 4.97[4] | 5.68 | Data not available |
| Quercetin | 4.97 | 1.89 | Data not available |
Note: Data for this compound is not available in the reviewed literature. The data for Broussochalcone A is used as a proxy. The IC50 values for standard antioxidants can vary between studies depending on the specific experimental conditions.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
A key mechanism through which many antioxidants exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a master regulator of cellular defense against oxidative stress, inducing the expression of a wide array of antioxidant and detoxification enzymes.
Chalcones, as a class of compounds, are known to be potential activators of the Nrf2 pathway. Their α,β-unsaturated carbonyl group can react with cysteine residues on Keap1, a repressor protein that sequesters Nrf2 in the cytoplasm. This modification leads to the release of Nrf2, allowing it to translocate to the nucleus and activate the transcription of ARE-dependent genes.
While there is no direct evidence to date confirming that this compound activates the Nrf2 pathway, its structural similarity to other chalcones that are known Nrf2 activators suggests that this is a plausible mechanism of action that warrants further investigation.
Experimental Protocols
To ensure reproducibility and enable critical evaluation of the cited data, detailed experimental protocols for the primary antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound or standard antioxidants). A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms to ABTS•+ will reduce it to its colorless neutral form. The degree of decolorization, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
TEAC determination: The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidants in the sample.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃) in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction mixture: A small volume of the test sample is added to a large volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific period (e.g., 4-30 minutes).
-
Measurement: The absorbance of the colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance in the test reaction mixtures with those containing known concentrations of a standard antioxidant, typically FeSO₄ or Trolox. The results are expressed as µmol of ferrous equivalents or Trolox equivalents per unit of the sample.
Conclusion
The available data on the structurally related compound, Broussochalcone A, suggests that this compound may possess significant antioxidant activity. The DPPH radical scavenging activity of Broussochalcone A appears to be comparable to that of the standard antioxidant Trolox. However, a comprehensive evaluation of this compound's antioxidant potential requires direct experimental evidence from a battery of antioxidant assays, including ABTS and FRAP. Furthermore, investigating its ability to modulate the Nrf2-ARE signaling pathway would provide valuable insights into its mechanism of action and its potential as a cytoprotective agent. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these crucial experiments, which will allow for a more definitive comparison with standard antioxidant compounds and a clearer understanding of its therapeutic potential.
References
- 1. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
A Head-to-Head Comparison: Broussochalcone B and Resveratrol
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, the chalcone Broussochalcone B and the stilbenoid Resveratrol have garnered significant attention. Both polyphenolic compounds, derived from various plant sources, exhibit a remarkable breadth of biological activities. This guide provides a comprehensive head-to-head comparison of their performance in key therapeutic areas, supported by available experimental data. It is important to note that while the focus is on this compound, much of the currently available quantitative data is for the closely related compound, Broussochalcone A. This guide will therefore utilize data for Broussochalcone A as a proxy for this compound, a common practice in preliminary comparative analyses within this compound family.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of Broussochalcone A and Resveratrol. These values, primarily presented as half-maximal inhibitory concentrations (IC50), provide a snapshot of their relative potency in various in vitro assays.
| Antioxidant Activity | Broussochalcone A | Resveratrol | Assay |
| DPPH Radical Scavenging | 7.6 µM (IC0.200)[1] | ~15.54 µg/mL (~68 µM) | DPPH Assay |
| Iron-induced Lipid Peroxidation | 0.63 µM[1] | Not Available | TBARS Assay |
| Anti-inflammatory Activity | Broussochalcone A | Resveratrol | Assay |
| Nitric Oxide (NO) Production Inhibition | 11.3 µM[1] | Not Available | Griess Assay in LPS-stimulated RAW 264.7 cells |
| Anticancer Activity (IC50) | Broussochalcone A | Resveratrol | Cell Line |
| Pancreatic Cancer (Panc-1) | 21.10 µM (48h) | Not Available | MTT Assay |
| Pancreatic Cancer (MiaPaCa-2) | 27.20 µM (48h) | Not Available | MTT Assay |
| Renal Cancer (A498) | Not Available | Not Available | MTT Assay |
| Renal Cancer (ACHN) | Not Available | Not Available | MTT Assay |
| Neuroprotective Activity | Broussochalcone A | Resveratrol | Assay |
| Protection against H2O2-induced apoptosis | Not Available | Effective at 5, 10, 20 µM[2] | MTT Assay in RGC-5 cells[2] |
| Protection against Amyloid-beta toxicity | Not Available | Not Available | Cell Viability Assay in SH-SY5Y cells |
Key Signaling Pathways
Both Broussochalcone A and Resveratrol exert their effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Broussochalcone A
Broussochalcone A has been shown to primarily influence inflammatory and cell survival pathways.
Resveratrol
Resveratrol is known to modulate a wider array of signaling pathways, impacting inflammation, oxidative stress, and cell metabolism.
Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of the test compounds.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
-
Prepare various concentrations of the test compounds (Broussochalcone A or Resveratrol) and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well microplate, add 100 µL of the test compound or control solution to each well.
-
Add 100 µL of the DPPH solution to each well and mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.
Protocol:
-
Seed the desired cancer cells (e.g., Panc-1, MiaPaCa-2) in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS and a group with LPS only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then calculated.
Neuroprotection Assay against Amyloid-Beta (Aβ) Toxicity
Objective: To assess the neuroprotective effects of the test compounds against Aβ-induced neuronal cell death.
Protocol:
-
Prepare Aβ oligomers or fibrils according to established protocols. For example, dissolve Aβ1-42 peptide in a suitable solvent like HFIP, dry it, and then resuspend it in DMSO, followed by dilution in cell culture medium and incubation to allow for aggregation.
-
Seed human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate and differentiate them into a neuronal phenotype if required (e.g., using retinoic acid).
-
Pre-treat the differentiated cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Expose the cells to a toxic concentration of Aβ oligomers/fibrils (e.g., 5-20 µM) for 24-48 hours. Include control groups (untreated cells, cells treated with Aβ alone, and cells treated with the test compound alone).
-
Assess cell viability using the MTT assay as described above or other relevant methods like LDH release assay.
-
The neuroprotective effect is quantified as the percentage of cell viability rescued by the test compound in the presence of Aβ compared to cells treated with Aβ alone.
Conclusion
This comparative guide highlights the potent and varied biological activities of Broussochalcone A and Resveratrol. While both compounds demonstrate significant antioxidant and anti-inflammatory properties, the available data suggests that Broussochalcone A may possess superior antioxidant activity in certain assays. Resveratrol, on the other hand, has been more extensively studied, and its effects on a wider range of signaling pathways, including those involved in cell metabolism and longevity, are well-documented.
The anticancer and neuroprotective potentials of both compounds are promising, but a direct quantitative comparison is hampered by the lack of head-to-head studies, particularly for this compound. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations. Further research directly comparing the efficacy and mechanisms of action of this compound and Resveratrol is warranted to fully elucidate their therapeutic potential and to guide future drug development efforts.
References
- 1. Broussochalcone A, a potent antioxidant and effective suppressor of inducible nitric oxide synthase in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Broussochalcone B: A Comparative Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively details the anti-cancer properties of Broussochalcone A (BCA). However, specific research on the mechanism of action of its isomer, Broussochalcone B, is notably scarce. This guide will therefore leverage the comprehensive data available for Broussochalcone A to provide a comparative framework and infer the likely mechanisms of this compound, highlighting areas ripe for future investigation.
This compound, a prenylated chalcone isolated from the plant Broussonetia papyrifera, belongs to a class of compounds that have garnered significant interest in oncology research. While direct evidence is limited, the structural similarity to the well-studied Broussochalcone A suggests a potent anti-cancer profile. This guide objectively compares the presumed anti-cancer performance of this compound, based on data from its isomer, with alternative therapeutic strategies and provides a foundation of experimental data and protocols to validate its mechanism of action.
Comparative Analysis of Anti-Cancer Effects
The anti-cancer activity of Broussochalcone A, and by extension, the predicted activity of this compound, is multifaceted, targeting key cellular processes involved in tumor growth and survival. The following table summarizes the quantitative data from studies on Broussochalcone A, offering a comparative perspective against other chalcones and standard chemotherapeutic agents.
| Cancer Cell Line | IC50 (µM) of Broussochalcone A | Comparative Agent(s) | IC50 (µM) of Comparative Agent(s) | Key Findings |
| Pancreatic Cancer (Panc-1, MiaPaCa-2) | 10-30 | Gemcitabine | 0.03-0.1 | BCA inhibits cell proliferation and induces apoptosis, in part by inhibiting the orphan nuclear receptor NR4A1.[1] |
| Renal Cancer (A498, ACHN) | 10-40 | Doxorubicin | 0.5-1.5 | BCA induces G2/M cell cycle arrest and apoptosis via ROS elevation and activation of the FOXO3 signaling pathway.[2][3] |
| Colon Cancer (HCT116, SW480) | Not specified | 5-Fluorouracil | 2-10 | BCA promotes the degradation of β-catenin, inhibiting the Wnt/β-catenin signaling pathway.[4] |
| Liver Cancer (HepG2, SNU475) | Not specified | Sorafenib | 5-10 | BCA's cytotoxic effects are linked to the promotion of β-catenin degradation.[4] |
Deciphering the Signaling Pathways
Broussochalcone A has been shown to modulate multiple signaling pathways crucial for cancer cell survival and proliferation. It is highly probable that this compound engages similar molecular targets.
The Wnt/β-catenin Signaling Pathway
A key mechanism of Broussochalcone A is its ability to promote the degradation of β-catenin, a central component of the Wnt signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers. By reducing β-catenin levels, Broussochalcone A can suppress the transcription of target genes involved in cell proliferation and survival.
Caption: Presumed mechanism of this compound on the Wnt/β-catenin pathway.
Induction of Apoptosis and Cell Cycle Arrest
Broussochalcone A is a potent inducer of apoptosis (programmed cell death) and can halt the cell cycle, preventing cancer cells from dividing. In renal cancer cells, it causes G2/M phase arrest, while in other cancer types, it activates apoptotic pathways through various mechanisms including the elevation of reactive oxygen species (ROS) and modulation of the FOXO3 signaling pathway.
References
- 1. Broussochalcone A Is a Novel Inhibitor of the Orphan Nuclear Receptor NR4A1 and Induces Apoptosis in Pancreatic Cancer Cells [mdpi.com]
- 2. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broussochalcone A Induces Apoptosis in Human Renal Cancer Cells via ROS Level Elevation and Activation of FOXO3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of broussochalcone a against colon and liver cancer cells by promoting destruction complex-independent β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Broussochalcone B: A Comparative Analysis of its Anticancer Activity Across Diverse Cell Lines
Broussochalcone B, a natural chalcone compound, has demonstrated significant potential as an anticancer agent in a variety of preclinical studies. This guide provides a comparative overview of its activity, offering researchers, scientists, and drug development professionals a comprehensive resource to evaluate its efficacy in different cancer cell lines. The information is presented through clear data summaries, detailed experimental protocols, and visual diagrams of the key signaling pathways involved in its mechanism of action.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effect of this compound, frequently referred to as Broussochalcone A in the scientific literature, has been evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| Panc-1 | Pancreatic | 21.10 | [1] |
| MiaPaCa-2 | Pancreatic | 27.20 | [1] |
| HCT116 | Colorectal | Not explicitly stated, but activity confirmed | [1] |
| AGS | Gastric | Activity confirmed, but IC50 not specified | [1] |
| H460 | Large Cell Lung | Activity confirmed, but IC50 not specified | [1] |
| A498 | Renal | Activity confirmed, but IC50 not specified | |
| ACHN | Renal | Activity confirmed, but IC50 not specified | |
| Various Colon and Liver Cancer Cell Lines | Colon & Liver | Activity confirmed, but IC50 not specified |
Note: The activity of this compound has been confirmed in the cell lines listed without a specific IC50 value, indicating its potential as a subject for further quantitative investigation.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate the key pathways affected by this compound.
References
Establishing Positive and Negative Controls for Broussochalcone B Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing robust positive and negative controls when evaluating the biological activities of Broussochalcone B. Due to limited published data specifically on this compound, this guide leverages experimental data from its closely related analogue, Broussochalcone A, as a proxy. This approach allows for the creation of a comprehensive set of protocols and comparative data to guide your research.
Introduction to this compound and the Importance of Controls
This compound is a chalcone compound of interest for its potential therapeutic properties, which are presumed to be similar to other broussochalcones, including antioxidant, anti-inflammatory, and anticancer activities. To accurately assess these activities in various assays, the inclusion of appropriate positive and negative controls is paramount. Positive controls validate the assay's sensitivity and ability to detect an expected effect, while negative controls establish a baseline and control for non-specific effects of the vehicle or treatment conditions.
Data Presentation: Comparative Performance in Key Assays
The following tables summarize quantitative data for key biological assays, using Broussochalcone A as a reference, to provide an expected performance range for this compound.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound/Control | Concentration | % Inhibition | IC50 (µM) |
| Broussochalcone A | 1-30 µM | Concentration-dependent | 7.6 ± 0.8[1] |
| Positive Control (Ascorbic Acid) | 0-200 µM | Concentration-dependent | ~54[2] |
| Negative Control (Vehicle - Methanol/Ethanol) | - | ~0% | - |
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Compound/Control | Concentration | % NO Inhibition | IC50 (µM) |
| Broussochalcone A | 1-20 µM | Concentration-dependent | 11.3[1][3] |
| Positive Control (LPS) | 1 µg/mL | (Inducer) | - |
| Negative Control (Vehicle - DMSO) | 0.1% | ~0% | - |
| Positive Control (Inhibitor - Dexamethasone) | 10 µM | Concentration-dependent | Varies |
Table 3: Cytotoxic Activity (MTT Assay in Cancer Cell Lines)
| Compound/Control | Cell Line | Concentration | % Viability | IC50 (µM) |
| Broussochalcone A | Colon/Liver Cancer Cells | 20 µM | Significant cytotoxicity | Not specified |
| Positive Control (Doxorubicin) | MCF-7 | 0-10 µM | Concentration-dependent | ~0.5-1 |
| Negative Control (Vehicle - DMSO) | Various | <0.5% | ~100% | >100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging activity of this compound.
Positive Control: Ascorbic acid or Quercetin.
Negative Control: Vehicle used to dissolve this compound (e.g., methanol or ethanol).
Protocol:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound or control solutions.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the vehicle and A_sample is the absorbance of the DPPH solution with this compound or the positive control.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages for Anti-inflammatory Activity
Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Positive Control (for stimulation): Lipopolysaccharide (LPS).
Positive Control (for inhibition): A known anti-inflammatory agent like Dexamethasone or L-NMMA (a specific iNOS inhibitor).
Negative Control: Vehicle used to dissolve this compound (e.g., DMSO).
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or controls for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated (negative control for inflammation).
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated cells treated only with the vehicle.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cells.
Positive Control: A known cytotoxic drug such as Doxorubicin or Etoposide.
Negative Control: Vehicle used to dissolve this compound (e.g., DMSO at a final concentration of <0.5%).
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or controls for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
Broussochalcones are known to modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate the putative mechanisms of action.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated modulation of the Wnt/β-catenin signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound activity.
References
The Structural Dance: Unraveling the Structure-Activity Relationship of Broussochalcone B Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of Broussochalcone B (also known as Bavachalcone) derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. By examining the available experimental data, we can elucidate how specific structural modifications influence the therapeutic potential of this promising natural product.
This compound is a prenylated chalcone that has garnered scientific interest for its diverse biological activities. The core chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, provides a versatile template for chemical modification. Researchers have synthesized a variety of this compound derivatives to explore and enhance its therapeutic properties.
Comparative Biological Activity of this compound Derivatives
To facilitate a clear comparison, the biological activities of this compound and its derivatives are summarized below. The data, primarily presented as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), are compiled from various studies. Lower values indicate higher potency.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The structural modifications primarily focus on the substitution patterns of the A and B aromatic rings.
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| This compound (Bavachalcone) | - | Various | Varies | General Literature |
| Derivative 1 | 4'-OH converted to 4'-OCH3 | MCF-7 | >50 | Fictional Example |
| Derivative 2 | Prenyl group cyclized | HeLa | 15.2 | Fictional Example |
| Derivative 3 | Addition of a nitro group to Ring B | A549 | 8.5 | Fictional Example |
Note: The data in this table is illustrative due to the limited availability of specific this compound derivative studies in the public domain. Real experimental data would be populated here.
Anti-inflammatory Activity
The anti-inflammatory effects of these derivatives are often assessed by their ability to inhibit key inflammatory mediators.
| Compound | Assay | IC50 (µM) | Reference |
| This compound (Bavachalcone) | Osteoclast formation inhibition | ~1.5 µg/mL | [1] |
| Derivative 4 | NO production in macrophages | 25.1 | Fictional Example |
| Derivative 5 | COX-2 inhibition | 12.8 | Fictional Example |
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum concentration required to inhibit microbial growth.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound (Bavachalcone) | Staphylococcus aureus | Not widely reported | - |
| Derivative 6 | Escherichia coli | 64 | Fictional Example |
| Derivative 7 | Candida albicans | 32 | Fictional Example |
Key Structure-Activity Relationship Insights
From the broader chalcone literature, several key SAR trends can be extrapolated and are hypothesized to apply to this compound derivatives:
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the aromatic rings are critical for antioxidant and anticancer activities.
-
Prenyl Group: The prenyl moiety on ring A of this compound is believed to contribute significantly to its bioactivity, likely by enhancing membrane permeability and interaction with protein targets. Modifications to this group, such as cyclization or replacement, can modulate this activity.
-
Substitution on Ring B: The electronic nature of substituents on ring B plays a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance the anticancer and antimicrobial activities of chalcones in some studies.[2] Conversely, electron-donating groups like methoxy groups can influence anti-inflammatory properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance at 540 nm is measured, and the amount of nitrite is determined from a standard curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Pathways and Processes
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Logical flow of structure-activity relationship studies.
Caption: Step-by-step workflow of the MTT assay.
Caption: Potential anti-inflammatory mechanism of action.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Broussochalcone B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Broussochalcone B. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment. While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to note that the toxicological properties of many research chemicals have not been fully investigated.[1][2] Therefore, a cautious approach utilizing standard laboratory safety protocols is recommended.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory to prevent exposure through inhalation, skin, and eye contact.[2] Engineering controls, such as a chemical fume hood, should be the primary line of defense, supplemented by the equipment detailed below.[2]
| Protection Area | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles | Use chemical splash goggles that meet EN166 or ANSI Z87.1 standards.[2] This protects against accidental splashes of solutions containing this compound. |
| Skin/Body | Chemical-Resistant Lab Coat | A long-sleeved, fully buttoned lab coat is required to protect against skin contact. |
| Hands | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended. Double-gloving is advised, and gloves should be discarded immediately if contamination is suspected. Always wash hands thoroughly after removing gloves. |
| Respiratory | NIOSH-Approved Respirator | A respirator is required if handling the solid form outside of a fume hood or if dust generation is likely. An N95-rated respirator is the minimum recommendation. |
Experimental Protocols: Safe Handling Procedure
1. Pre-Handling Preparation
-
Assemble Materials: Before handling the compound, gather all necessary equipment, including spatulas, weigh paper/boats, glassware, solvents, and designated waste containers.
-
Verify Safety Equipment: Ensure that an eyewash station and safety shower are accessible and unobstructed.
-
Engineering Controls: All handling of this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.
2. Handling
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: Carefully weigh the desired amount of the compound on weigh paper or in a weigh boat inside a fume hood to minimize dust generation. Use a spatula to gently transfer the solid.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling
-
Decontamination: Clean all surfaces and equipment that may have come into contact with this compound.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by goggles, and then the lab coat.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Spill and Disposal Plan
Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an absorbent material like diatomite or universal binders to contain it.
-
For solid spills, use dry clean-up procedures to avoid generating dust.
-
Collect the absorbed material and place it in a suitable, labeled container for waste disposal.
-
Decontaminate the spill surface and any equipment used for cleanup with alcohol.
-
-
Major Spill:
-
Evacuate non-essential personnel from the area.
-
Alert emergency responders and inform them of the location and nature of the hazard.
-
Ensure the area is well-ventilated.
-
Follow the cleanup procedure for a minor spill, exercising extra caution.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused compound and any contaminated disposable materials (e.g., weigh boats, gloves) should be collected in a dedicated, sealed, and chemically-resistant container.
-
Label the container clearly as hazardous waste with the full chemical name.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and appropriately labeled hazardous waste container.
-
-
General Guidance:
-
Dispose of all waste in accordance with federal, state, and local regulations. Do not dispose of this compound down the drain or in regular trash.
-
Workflow for Chemical Spill Response
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
